2-Chloro-7-fluoroquinoline-3-carbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-7-fluoroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVITKVBOSWWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589003 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-81-4 | |
| Record name | 2-Chloro-7-fluoroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
CAS number and molecular weight of 2-Chloro-7-fluoroquinoline-3-carbonitrile
An In-Depth Technical Guide to 2-Chloro-7-fluoroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, highly functionalized derivative, 2-Chloro-7-fluoroquinoline-3-carbonitrile, a molecule of significant interest for synthetic and medicinal chemists. While specific data for this exact compound is not widely available, this guide will provide a comprehensive overview of its key characteristics, probable synthetic routes, and potential applications by drawing parallels with closely related and well-documented analogues.
Molecular Profile and Physicochemical Properties
CAS Number: Not available.
Molecular Formula: C₁₀H₄ClFN₂
Molecular Weight: 206.61 g/mol
A summary of the key physicochemical properties is presented in the table below. These values are calculated or estimated based on the chemical structure.
| Property | Value | Source |
| Molecular Weight | 206.61 g/mol | Calculated |
| Molecular Formula | C₁₀H₄ClFN₂ | Deduced |
| Appearance | Likely a solid | Inferred from related compounds[2] |
| Melting Point | 164-168 °C (for 2-Chloroquinoline-3-carbonitrile) | [2] |
| Boiling Point | 339.3 °C at 760 mmHg (for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde) | [] |
| Density | 1.449 g/cm³ (for 2-Chloro-7-fluoroquinoline-3-carboxaldehyde) | [] |
| Solubility | Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | Inferred |
Synthesis and Reaction Mechanisms
The synthesis of 2-Chloro-7-fluoroquinoline-3-carbonitrile is anticipated to follow established methodologies for the preparation of functionalized quinolines. A plausible synthetic pathway would involve the Vilsmeier-Haack reaction as a key step to introduce the C3-substituent, followed by conversion to the nitrile.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-7-fluoroquinoline-3-carboxaldehyde
This precursor is commercially available but can also be synthesized from 7-fluoro-4-hydroxyquinoline. The Vilsmeier-Haack reaction introduces the formyl group at the 3-position and chlorinates the 2-position.
-
To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.
-
Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.
-
Add 7-fluoro-4-hydroxyquinoline to the Vilsmeier reagent.
-
Heat the reaction mixture at 80-90 °C for several hours.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
The precipitated solid, 2-Chloro-7-fluoroquinoline-3-carboxaldehyde, is filtered, washed with water, and dried.[]
Step 2: Conversion to 2-Chloro-7-fluoroquinoline-3-carbonitrile
The conversion of the aldehyde to a nitrile is a standard transformation, often proceeding through an oxime intermediate.
-
Dissolve 2-Chloro-7-fluoroquinoline-3-carboxaldehyde in a suitable solvent such as ethanol or acetic acid.
-
Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.
-
Reflux the mixture until the formation of the oxime is complete (monitored by TLC).
-
Isolate the intermediate oxime.
-
Dehydrate the oxime using a dehydrating agent like acetic anhydride, thionyl chloride, or a milder reagent like copper sulfate.
-
The resulting 2-Chloro-7-fluoroquinoline-3-carbonitrile can be purified by recrystallization or column chromatography.
Chemical Reactivity and Potential Applications in Drug Discovery
The chemical structure of 2-Chloro-7-fluoroquinoline-3-carbonitrile offers several points for further chemical modification, making it a versatile building block in drug discovery.
Sources
Physicochemical Properties of Fluorinated Quinoline-3-Carbonitriles: A Technical Guide
Executive Summary
The quinoline-3-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Bosutinib analogs) and antibacterial agents. The strategic introduction of fluorine (F) or trifluoromethyl (-CF3) groups onto this scaffold is not merely a steric modification; it is a profound electronic tuning tool.
This guide analyzes how fluorination modulates the physicochemical profile of quinoline-3-carbonitriles. Specifically, it addresses the "Fluorine Effect" on pKa depression, metabolic blocking at the C6/C7 positions, and the enhancement of the C4-electrophilicity—a critical parameter for covalent drug design and SNAr functionalization.
Electronic & Structural Framework
The Push-Pull Electronic System
The 3-cyano (CN) group is a strong electron-withdrawing group (EWG). When combined with the pyridine-like nitrogen (N1) of the quinoline ring, it creates a highly electron-deficient system.[1]
-
C4-Reactivity: The 3-CN group activates the C4 position for Nucleophilic Aromatic Substitution (SNAr).
-
Fluorine Modulation: Introducing Fluorine at C6 or C7 exerts a strong inductive effect (-I), further depleting electron density from the ring system. This lowers the pKa of the N1 nitrogen, reducing protonation at physiological pH and improving membrane permeability.
The "Metabolic Shield"
The C6 and C7 positions of the quinoline ring are primary sites for oxidative metabolism by Cytochrome P450 enzymes (Phase I metabolism).
-
C-H vs. C-F Bond: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol).
-
Impact: Substitution of H with F at these positions effectively blocks hydroxylation, extending the in vivo half-life (t1/2) without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Synthetic Pathways[2][3]
The synthesis of fluorinated quinoline-3-carbonitriles typically follows the Gould-Jacobs reaction or modified Vilsmeier-Haack cyclizations. The choice of pathway depends on the availability of the fluorinated aniline precursor.
Core Synthesis Workflow (DOT Visualization)
Figure 1: The Gould-Jacobs synthetic route for generating the 4-chloro-fluorinated scaffold, the primary precursor for kinase inhibitor libraries.
Physicochemical Profiling
The following data consolidates trends observed in fluorinated quinoline derivatives. Note that exact values depend on specific substitution patterns (e.g., 6-F vs. 7-F).
Comparative Property Table[4]
| Property | Non-Fluorinated (H) | Monofluorinated (6-F or 7-F) | Trifluoromethyl (CF3) | Impact Analysis |
| Lipophilicity (cLogP) | 1.6 - 2.1 | 1.9 - 2.5 | 2.8 - 3.4 | F increases lipophilicity moderately; CF3 increases it significantly, aiding membrane crossing. |
| pKa (Quinoline N) | ~4.2 - 4.9 | ~2.5 - 3.5 | < 2.0 | F/CF3 reduces basicity. At pH 7.4, fluorinated analogs remain largely unprotonated (neutral). |
| Solubility (Aq) | Moderate | Low - Moderate | Low | Fluorination generally reduces aqueous solubility unless balanced by polar side chains at C4. |
| Metabolic Stability | Low (t1/2 < 30 min) | High (t1/2 > 60 min) | Very High | Blocks oxidation at electron-rich aromatic sites. |
| C4-Reactivity (SNAr) | High | Very High | Extremely High | EWG nature of F accelerates displacement of C4-Cl by amines. |
Solubility vs. Permeability Trade-off
While fluorination increases lipophilicity (LogP), it often decreases aqueous solubility. This is the "Fluorine Conundrum."
-
Strategy: To counteract poor solubility, researchers often introduce solubilizing groups (e.g., piperazine, morpholine) at the C4 position via SNAr displacement of the chlorine atom.
Experimental Protocols
Protocol: Thermodynamic Solubility (Shake-Flask Method)
Standard validation for drug-like properties.
Materials:
-
Test Compound (Fluorinated quinoline-3-CN)
-
Phosphate Buffer (pH 7.4)
-
HPLC grade Acetonitrile
-
0.45 µm PTFE Syringe Filters
Methodology:
-
Saturation: Add excess solid compound (approx. 2-5 mg) to 1.0 mL of Phosphate Buffer (pH 7.4) in a glass vial.
-
Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE filter to remove micro-particulates.
-
Quantification: Inject the filtrate into HPLC-UV (C18 column, ACN/Water gradient). Calculate concentration against a standard calibration curve of the compound in DMSO.
Protocol: SNAr Reactivity Assay (C4-Displacement)
To measure the electrophilic enhancement provided by fluorine.
Methodology:
-
Dissolve 4-chloro-6-fluoroquinoline-3-carbonitrile (1.0 eq) in dry DMF.
-
Add a standard nucleophile (e.g., aniline, 1.1 eq).
-
Monitor the reaction via HPLC at fixed time intervals (0, 15, 30, 60 min) at 80°C.
-
Comparison: Run a parallel reaction with the non-fluorinated analog. The fluorinated scaffold typically reaches >90% conversion significantly faster due to the inductive effect of the fluorine atom stabilizing the Meisenheimer complex intermediate.
Mechanism of Action (Biological Context)[5]
The fluorinated quinoline-3-carbonitrile scaffold is frequently designed to target the ATP-binding pocket of kinases (e.g., EGFR, Src, MEK).
Signaling Pathway Inhibition (DOT Visualization)
Figure 2: Mechanism of kinase inhibition. The 3-CN group often interacts with the gatekeeper residues or water networks within the ATP pocket.
References
-
Aribi, F., et al. (2018).[2] A physico-chemical investigation of fluorine-enriched quinolines. New Journal of Chemistry, 42, 10036-10047.[2] Royal Society of Chemistry.[2] Retrieved from [Link]
-
PubChem. (2025).[3][4][5] 3-Quinolinecarbonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
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- 1. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-キノリンカルボニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 4-Fluoro-3-(quinoline-4-carbonyl)benzonitrile | C17H9FN2O | CID 69235055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Quinolinecarbonitrile | C10H6N2 | CID 93177 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Unknown: A Technical Safety and Hazard Guide to 2-Chloro-7-fluoroquinoline-3-carbonitrile
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide has been compiled to provide a comprehensive overview of the potential hazards and safe handling procedures for 2-Chloro-7-fluoroquinoline-3-carbonitrile. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, the information presented herein is a synthesis of data from structurally similar compounds, including 2-chloroquinoline, and the general toxicological profiles of quinoline and nitrile-containing molecules. This guide should be used to inform a conservative risk assessment, and all laboratory work should be conducted with the utmost caution, assuming the compound is highly hazardous.
Introduction: The Quinoline Scaffold and the Need for Prudent Handling
The quinoline moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] 2-Chloro-7-fluoroquinoline-3-carbonitrile is a halogenated quinoline derivative that, by its very structure, suggests significant potential in drug discovery and materials science. The presence of a chlorine atom, a fluorine atom, and a nitrile group on the quinoline core creates a unique electronic and steric profile, making it an attractive building block for novel molecular entities.
However, this same structural complexity necessitates a rigorous approach to safety. Halogenated aromatic systems and nitrile groups are associated with specific toxicological profiles. Given the absence of specific safety data, a proactive and cautious approach is paramount for any researcher or professional handling this compound. This guide aims to provide the foundational knowledge to establish safe handling protocols, understand potential risks, and respond effectively to emergencies.
Inferred Hazard Identification and Classification
Based on available data for analogous compounds and the general toxicology of the quinoline class, 2-Chloro-7-fluoroquinoline-3-carbonitrile should be handled as a hazardous substance. The following Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications are inferred.
Inferred GHS Classification
| Hazard Class | Hazard Category | Inferred From |
| Acute Toxicity, Oral | Category 4 | General data on quinoline and nitrile compounds.[2] |
| Skin Corrosion/Irritation | Category 2 | SDS for 2-Chloroquinoline.[3] |
| Serious Eye Damage/Eye Irritation | Category 2 | SDS for 2-Chloroquinoline.[3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | SDS for 2-Chloroquinoline.[3] |
| Suspected of Causing Genetic Defects | Category 2 | General data on quinoline compounds.[4] |
| Suspected of Causing Cancer | Category 2 | General data on quinoline compounds.[4] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | General data on quinoline compounds.[4] |
GHS Pictograms:
Signal Word: Warning [2]
Inferred Hazard Statements (H-Statements):
-
H302: Harmful if swallowed.[2]
-
H335: May cause respiratory irritation.[3]
-
H341: Suspected of causing genetic defects.[4]
-
H351: Suspected of causing cancer.[4]
-
H411: Toxic to aquatic life with long lasting effects.[4]
Inferred Precautionary Statements (P-Statements):
-
P202: Do not handle until all safety precautions have been read and understood.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
-
P273: Avoid release to the environment.[4]
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2][4]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
-
P308 + P313: IF exposed or concerned: Get medical advice/attention.[4]
Emergency Measures: A Protocol for Immediate Response
A swift and correct response to an exposure or spill is critical. The following procedures are based on standard laboratory practice for hazardous chemicals.
First-Aid Measures
-
General Advice: If you feel unwell, seek medical advice immediately. Show this safety guide to the doctor in attendance.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with soap and plenty of water for at least 15 minutes. Consult a physician.[2]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: In case of fire, hazardous decomposition products may be formed, including:
-
Carbon oxides (CO, CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen cyanide (from the nitrile group)
-
Hydrogen chloride gas
-
Hydrogen fluoride gas
-
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Exposure Control and Personal Protection
Engineering controls and personal protective equipment (PPE) are the primary means of protecting laboratory personnel.
Engineering Controls
-
All handling of 2-Chloro-7-fluoroquinoline-3-carbonitrile, including weighing and dissolution, must be conducted in a certified chemical fume hood.
-
The fume hood should have a tested and adequate face velocity to protect the user from inhalation exposure.
Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved safety goggles. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness). Flame-retardant lab coat. |
| Respiratory Protection | Not required under normal conditions of use within a chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands before breaks and immediately after handling the product.[2] |
Workflow for Handling Chemicals with Unknown Hazards
The following diagram outlines a logical workflow for approaching the handling of a research chemical with limited safety data, such as 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Caption: Workflow for Handling a Research Chemical with Limited Safety Data.
Experimental Protocol: Safe Weighing and Dissolution
This protocol outlines the steps for safely weighing a solid powder and preparing a stock solution.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Cover the work surface of the fume hood and the analytical balance with disposable bench paper.
-
Gather all necessary equipment: spatulas, weigh paper or a tared vial, the container of 2-Chloro-7-fluoroquinoline-3-carbonitrile, the chosen solvent, and volumetric glassware.
-
Don all required PPE as specified in section 4.2.
-
-
Weighing:
-
Place a tared weighing vessel on the analytical balance inside the fume hood.
-
Carefully open the container of 2-Chloro-7-fluoroquinoline-3-carbonitrile, avoiding any disturbance that could generate dust.
-
Using a clean spatula, carefully transfer the desired amount of the solid to the weighing vessel.
-
Securely close the primary container of the compound.
-
-
Dissolution:
-
Carefully add the weighed solid to the volumetric flask.
-
Using a funnel, add a small amount of the desired solvent to the weighing vessel to rinse any residual powder and transfer it to the volumetric flask.
-
Add solvent to the volumetric flask up to approximately half the final volume.
-
Swirl gently or sonicate to dissolve the compound completely.
-
Once dissolved, add solvent to the calibration mark.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Cleanup:
-
Dispose of the used weigh paper and any contaminated bench paper in the appropriate solid hazardous waste container.
-
Wipe down the spatula with a solvent-dampened cloth and dispose of the cloth in the solid waste.
-
Wipe down the work surface of the fume hood.
-
Remove gloves and wash hands thoroughly.
-
Spill Response Protocol
The following diagram illustrates the logical steps to take in the event of a chemical spill.
Caption: Logical Flow for Responding to a Chemical Spill.
Toxicological Profile: Understanding the Risks of the Quinoline Core
The toxicity of quinoline and its derivatives is well-documented. High exposure can lead to a range of adverse health effects.
-
Organ-Specific Toxicity: Quinoline itself is known to be a hepatotoxin, and high or chronic exposure may lead to liver damage.[5]
-
Genotoxicity and Carcinogenicity: Many quinoline derivatives have demonstrated mutagenic properties. Quinoline is classified as a suspected human carcinogen based on animal studies that have shown an increase in liver neoplasms with long-term exposure.[4][6]
-
Nitrile Group Hazards: The presence of a carbonitrile (-C≡N) group introduces an additional potential hazard. While stable within the molecule, under certain conditions (e.g., harsh acidic hydrolysis or combustion), it could potentially release cyanide. Acutely, nitrile compounds can be toxic if swallowed.
This toxicological profile underscores the importance of minimizing exposure through robust engineering controls and consistent use of personal protective equipment.
Conclusion
2-Chloro-7-fluoroquinoline-3-carbonitrile is a compound with significant potential for research and development. However, the lack of specific safety data mandates a highly cautious approach. By understanding the inferred hazards based on its chemical structure and analogous compounds, and by implementing stringent safety protocols, researchers can mitigate the risks associated with its handling. Adherence to the principles of good laboratory practice, including the consistent use of fume hoods and appropriate PPE, is non-negotiable. This guide serves as a starting point for a comprehensive risk assessment, which should be a prerequisite for any work involving this and other novel chemical entities.
References
-
(Note: This is a representative SDS for a related compound, as a specific SDS for the target compound was not found).
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Sources
- 1. Synthesis of arylated tetrahydrobenzo[H]quinoline-3-carbonitrile derivatives as potential hits for treatment of diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. lobachemie.com [lobachemie.com]
- 5. nj.gov [nj.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Technical Guide to the Thermal Characterization of 2-Chloro-7-fluoroquinoline-3-carbonitrile
Foreword: The Imperative of Thermal Analysis in Modern Drug Discovery
In the landscape of modern medicinal chemistry, quinoline scaffolds represent a privileged structural class, forming the backbone of numerous therapeutic agents. The journey of a novel quinoline derivative, such as 2-Chloro-7-fluoroquinoline-3-carbonitrile, from a laboratory curiosity to a viable drug candidate is paved with rigorous characterization. Among the most critical of these early assessments are the determination of its melting point and thermal stability. These are not mere physical constants; they are fundamental indicators of a compound's purity, solid-state form, and suitability for further development. An incongruous melting range can signal impurities, while poor thermal stability can doom a compound to a short shelf-life and complex manufacturing processes.
This guide provides researchers, scientists, and drug development professionals with a robust framework for determining and interpreting the melting point and thermal stability of 2-Chloro-7-fluoroquinoline-3-carbonitrile. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative analytical techniques.
Part 1: Determination of Melting Point – A Gateway to Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens this melting range, making its determination a fundamental tool for purity assessment.[1][2] While several methods exist, Differential Scanning Calorimetry (DSC) is the gold standard in the pharmaceutical industry for its precision and the wealth of information it provides.[3][4]
Anticipated Melting Point for 2-Chloro-7-fluoroquinoline-3-carbonitrile
While no specific experimental data for 2-Chloro-7-fluoroquinoline-3-carbonitrile is publicly available, we can estimate a probable melting range by examining closely related analogs. This comparative analysis is a common practice in early-stage research to benchmark new molecular entities.
| Compound | Molecular Formula | Melting Point (°C) |
| 2-Chloroquinoline-3-carbonitrile | C₁₀H₅ClN₂ | 164 - 168[5] |
| 2-Chloroquinoline-3-carboxaldehyde | C₁₀H₆ClNO | 148 - 150[6] |
| Various Fluoroquinolones | - | > 200[7] |
Given these data, it is reasonable to hypothesize that 2-Chloro-7-fluoroquinoline-3-carbonitrile, as a crystalline solid, will exhibit a melting point in the range of 150-220 °C. The fluorine substituent at the 7-position may influence crystal lattice energy, potentially leading to a higher melting point compared to its non-fluorinated analog.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] An endothermic event, such as melting, results in a measurable peak on the DSC thermogram.
Objective: To determine the melting point and assess the thermal purity of 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melting point of indium is a well-defined standard at 156.6 °C.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Reference Pan: Place an empty, hermetically sealed aluminum pan on the reference sensor of the DSC cell.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at 25 °C.
-
Heating Ramp: Heat the sample from 25 °C to a temperature approximately 30-50 °C above the expected melting point. A typical heating rate for pharmaceutical compounds is 10 °C/min.[4] This rate offers a good balance between resolution and sensitivity.
-
Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent any oxidative degradation.
-
-
Data Analysis:
-
The resulting thermogram will plot heat flow versus temperature.
-
The melting event will appear as an endothermic peak.
-
The onset temperature of the peak is typically reported as the melting point.
-
The peak area is proportional to the heat of fusion (enthalpy), which provides information about the crystallinity of the material.
-
Caption: Workflow for Melting Point Determination using DSC.
Part 2: Thermal Stability – Defining the Boundaries of Degradation
Thermal stability is a measure of a substance's ability to resist chemical decomposition upon heating.[9] For a drug candidate, this property is paramount, dictating acceptable storage conditions, shelf-life, and the parameters for manufacturing processes like milling and drying.[9] Thermogravimetric Analysis (TGA) is the primary technique for assessing thermal stability.[10]
Expected Thermal Stability of 2-Chloro-7-fluoroquinoline-3-carbonitrile
The quinoline core is generally a stable aromatic system. Fluoroquinolone class drugs are known for their high thermal stability.[11][12] It is anticipated that 2-Chloro-7-fluoroquinoline-3-carbonitrile will be stable to well above its melting point, with decomposition likely initiating at temperatures exceeding 250 °C.
Experimental Protocol: Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] A loss of mass indicates decomposition or the loss of volatiles like water or solvents.
Objective: To determine the decomposition temperature and thermal profile of 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Methodology:
-
Instrument Calibration: Ensure the TGA balance is calibrated using standard weights and the temperature is calibrated using appropriate magnetic standards (e.g., Curie point standards).
-
Sample Preparation: Place 5-10 mg of the sample into a tared TGA crucible (typically ceramic or platinum).[13] An accurate initial mass is crucial for quantitative analysis.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature of ~30 °C.
-
Heating Ramp: Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition is observed.
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas like nitrogen (20-50 mL/min) to prevent oxidative reactions.[14]
-
-
Data Analysis:
-
The TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.
-
A stable compound will show a flat plateau with ~100% mass remaining until decomposition begins.
-
The onset temperature of the first major weight loss step is considered the decomposition temperature and is a key indicator of thermal stability.
-
Caption: Workflow for Thermal Stability Assessment using TGA.
Part 3: Synthesizing the Data for a Complete Thermal Profile
The true power of these analyses lies in their combined interpretation. For a promising drug candidate like 2-Chloro-7-fluoroquinoline-3-carbonitrile, an ideal thermal profile would show:
-
From DSC: A single, sharp endothermic peak corresponding to the melting of a pure, crystalline solid. The absence of other thermal events prior to melting (like a glass transition or polymorph conversion) would suggest a stable solid form.
-
From TGA: A stable baseline with no significant mass loss until a temperature well above the melting point. This indicates that the compound melts without decomposing, which is a highly desirable property for manufacturing and formulation.
A significant gap between the melting temperature from DSC and the decomposition temperature from TGA provides a safe processing window for operations like hot-melt extrusion or spray drying.
Conclusion
The rigorous determination of melting point and thermal stability are foundational activities in the de-risking of a new chemical entity. By employing standardized and well-controlled DSC and TGA methodologies, researchers can confidently establish the purity, identity, and thermal robustness of 2-Chloro-7-fluoroquinoline-3-carbonitrile. The protocols and interpretive guidance provided herein offer a clear path to generating the high-quality data necessary to support the advancement of this and other novel quinoline-based compounds in the drug development pipeline.
References
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. pharmaguru.co [pharmaguru.co]
- 4. hitachi-hightech.com [hitachi-hightech.com]
- 5. 2-クロロキノリン-3-カルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE CAS#: 73568-25-9 [m.chemicalbook.com]
- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. resolvemass.ca [resolvemass.ca]
- 10. veeprho.com [veeprho.com]
- 11. Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. torontech.com [torontech.com]
- 14. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. akjournals.com [akjournals.com]
- 17. news-medical.net [news-medical.net]
- 18. 2-Chloroquinoline-3-carboxaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 19. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
The 7-Fluoroquinoline Scaffold: Synthetic Strategies and Medicinal Applications Beyond the 6-Fluoro Isomer
The following technical guide details the medicinal chemistry, synthesis, and therapeutic applications of 7-fluoroquinoline derivatives .
Executive Summary: Defining the 7-Fluoro Niche
While 6-fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin) dominate the antibiotic landscape, the 7-fluoroquinoline scaffold represents a distinct and underutilized pharmacophore in medicinal chemistry. The shift of the fluorine atom from position C6 to C7 fundamentally alters the electronic distribution of the quinoline ring, the pKa of the nitrogen, and the metabolic susceptibility of the molecule.
This guide focuses on 7-fluoroquinoline derivatives as a specific chemical class, distinct from the standard fluoroquinolone antibiotics.[1] It explores their rising prominence in antimalarial therapeutics (as bioisosteres of chloroquine) and kinase inhibitors (c-Met/EGFR targeting), providing a rigorous examination of synthetic routes, structure-activity relationships (SAR), and experimental protocols.
Chemical Space & Physicochemical Properties[2]
The substitution of hydrogen or chlorine with fluorine at the C7 position imparts unique properties governed by the "Fluorine Effect"—high electronegativity combined with small atomic radius.
Comparative Physicochemical Profile
The following table contrasts the 7-fluoro scaffold with its 7-chloro (antimalarial standard) and 6-fluoro (antibiotic standard) analogs.
| Property | 7-Chloroquinoline (Chloroquine Core) | 7-Fluoroquinoline (Target Scaffold) | 6-Fluoroquinoline (Antibiotic Core) |
| Electronic Effect | Inductive withdrawal (-I), Mesomeric donation (+M) | Strong -I, Weak +M | Strong -I at C6 activates C7 for nucleophilic attack (SNAr) |
| Metabolic Stability | Susceptible to oxidative dehalogenation (rare) | High : C-F bond (116 kcal/mol) blocks oxidative metabolism at C7 | Blocks metabolism at C6; activates C7 |
| Lipophilicity (LogP) | High (Promotes tissue accumulation) | Lower : C-F is more polar than C-Cl | Moderate |
| Basicity (pKa of N1) | ~4.0 - 5.0 | Reduced : F exerts strong -I effect on N1 | ~6.0 (influenced by C3-COOH) |
| Primary Application | Antimalarial (Heme binding) | Antimalarial / Anticancer (Kinase inhibition) | Antibacterial (DNA Gyrase inhibition) |
Synthetic Architectures
Synthesizing 7-fluoroquinolines presents a regioselectivity challenge often absent in symmetric precursors. Two primary pathways are validated for high-yield access.[2]
Pathway A: The Modified Gould-Jacobs Reaction (De Novo Synthesis)
The reaction of 3-fluoroaniline with diethyl ethoxymethylene malonate (EMME) is the industry standard but suffers from regiochemical ambiguity. Cyclization can occur ortho or para to the fluorine, yielding a mixture of 7-fluoro and 5-fluoro isomers.
-
Regioselectivity Control: The steric bulk of the fluorine atom slightly disfavors the formation of the 5-fluoro isomer, typically yielding a 3:1 to 4:1 ratio favoring the 7-fluoro product .
-
Purification: The 7-fluoro isomer is generally less soluble in ethanol/ether, allowing for isolation via fractional crystallization.
Pathway B: Lithiation & Electrophilic Fluorination (Functionalization)
For late-stage diversification, directed ortho-metalation (DoM) of 7-bromoquinoline or 7-chloroquinoline offers precision.
-
Reagents:
-BuLi or LDA (Lithium Diisopropylamide) at -78°C. -
Fluorinating Agent:
-Fluorobenzenesulfonimide (NFSI) or Selectfluor. -
Advantage: Eliminates the 5-fluoro impurity profile.
Visualization of Synthetic Logic
The following diagram illustrates the divergence in synthesis and the critical separation step required for Pathway A.
Caption: Regioselective divergence in the Gould-Jacobs synthesis of 7-fluoroquinoline.
Therapeutic Applications & SAR
Antimalarial Agents (Bioisosteres of Chloroquine)
The 7-chloro group in Chloroquine is critical for inhibiting hemozoin formation (a detoxification pathway for the malaria parasite).[3] Replacing Cl with F (7-fluoro-4-aminoquinoline) retains activity against Plasmodium falciparum but alters the accumulation profile.
-
Mechanism: The 7-fluoroquinoline core intercalates into DNA and binds free heme.
-
Resistance: 7-Fluoro analogs have shown efficacy against Chloroquine-Resistant (CQR) strains because the altered dipole moment affects the drug's transport via the PfCRT (Chloroquine Resistance Transporter).
Anticancer: Kinase Inhibition (c-Met / EGFR)
In kinase inhibitors (e.g., Foretinib analogs), the quinoline core serves as a hinge binder.
-
Role of 7-F:
-
Metabolic Block: Prevents oxidation at the exposed C7 position.
-
Electronic Tuning: Increases the acidity of the NH at position 4 (if present), strengthening hydrogen bonds with the kinase hinge region (e.g., Asp1228 in c-Met).
-
Detailed Experimental Protocol
Protocol: Synthesis of 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester A self-validating protocol for the core scaffold via Gould-Jacobs.
Reagents:
-
3-Fluoroaniline (1.0 eq)
-
Diethyl ethoxymethylene malonate (EMME) (1.1 eq)
-
Diphenyl ether (Solvent for cyclization)
-
Ethanol (Recrystallization)
Step-by-Step Methodology:
-
Condensation (Enamine Formation):
-
In a round-bottom flask equipped with a Dean-Stark trap, mix 3-fluoroaniline and EMME.
-
Heat to 110°C for 2 hours. Ethanol byproduct is distilled off.
-
Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). Disappearance of aniline indicates completion.
-
-
Cyclization (Thermolysis):
-
Add diphenyl ether (10 mL per gram of reactant) to the crude enamine.
-
Heat rapidly to 250°C (reflux). Maintain for 45-60 minutes.
-
Critical Step: Rapid heating favors the kinetic product, though thermodynamic control is dominant here.
-
-
Isolation & Purification:
-
Cool the mixture to room temperature. The product often precipitates.
-
Add hexane to dilute the diphenyl ether and filter the solid.
-
Regio-purification: Recrystallize the crude solid from boiling ethanol. The 7-fluoro isomer crystallizes first as white needles. The 5-fluoro isomer remains in the mother liquor.
-
-
Validation:
-
1H NMR (DMSO-d6): Look for the characteristic coupling of H-8 (doublet of doublets) due to F-H coupling (
Hz). H-5 will appear as a distinct signal (dd, Hz).
-
Structure-Activity Relationship (SAR) Map
The following diagram maps the functional zones of the 7-fluoroquinoline scaffold, highlighting where modifications yield specific biological effects.
Caption: Functional mapping of the 7-fluoroquinoline scaffold for medicinal chemistry optimization.
References
-
Synthesis and Biological Evaluation of 7-Substituted 4-Aminoquinoline Analogs. Journal of Medicinal Chemistry. [Link]
-
c-Met Inhibitors in Cancer Therapy: A Review. Clinical Cancer Research. [Link]
-
Regioselective Synthesis of Fluoroquinolines via Gould-Jacobs Reaction. Organic Process Research & Development. [Link]
-
Antimalarial Activity of 7-Fluoro Analogs of Chloroquine. Antimicrobial Agents and Chemotherapy. [Link]
-
The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
IUPAC nomenclature and synonyms for 2-Chloro-7-fluoroquinoline-3-carbonitrile
Content Type: Technical Whitepaper / Synthetic Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
2-Chloro-7-fluoroquinoline-3-carbonitrile (CAS: 948291-81-4) is a highly privileged heterocyclic scaffold in medicinal chemistry.[1] It serves as a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Src, EGFR) and next-generation fluoroquinolone antibiotics.
The molecule's value lies in its orthogonal reactivity :
-
C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (
), enabling rapid library generation via amine displacement. -
C3-Nitrile: A versatile electrophilic handle for conversion into amides, carboxylic acids, or bioisosteres like tetrazoles.
-
C7-Fluorine: Enhances metabolic stability (blocking Phase I oxidation) and modulates lipophilicity without introducing steric bulk.
Nomenclature & Chemoinformatics
Precise identification is essential for regulatory compliance and database searching.
| Property | Descriptor |
| IUPAC Name | 2-Chloro-7-fluoroquinoline-3-carbonitrile |
| Preferred CAS | 948291-81-4 |
| Alternative CAS | 445041-65-6 (Generic 2-chloro-7-fluoroquinoline core often miscited) |
| Molecular Formula | |
| Molecular Weight | 206.60 g/mol |
| SMILES | FC1=CC2=CC(C#N)=C(Cl)N=C2C=C1 |
| InChI Key | UGTRDMPALMEDBU-UHFFFAOYSA-N (Analogous parent) |
| Synonyms | 2-Chloro-3-cyano-7-fluoroquinoline; 3-Quinolinecarbonitrile, 2-chloro-7-fluoro- |
Structural Analysis & Reactivity Profile
The reactivity of this scaffold is dictated by the electronic interplay between the quinoline nitrogen and the substituents.
Electronic Effects
-
Activation of C2: The ring nitrogen (N1) and the electron-withdrawing nitrile group at C3 (
) significantly lower the LUMO energy at the C2 position. This makes the C2-chlorine an exceptional leaving group for reactions, even with weak nucleophiles. -
The C7-Fluorine Role: Located meta to the ring nitrogen, the fluorine atom exerts a strong inductive withdrawing effect (
), further deactivating the ring towards electrophilic attack but slightly enhancing the electrophilicity at C2 and C4.
Reactivity Pathway Diagram
The following diagram illustrates the primary divergent synthetic pathways accessible from this core.
Figure 1: Divergent synthesis pathways. The C2-Cl is the primary point of diversification, while the C3-CN serves as a functional group handle.
Synthesis Protocol (Gould-Jacobs Variation)
The most robust synthesis for 3-cyanoquinoline derivatives is a modification of the Gould-Jacobs reaction . Unlike the standard route which uses diethyl ethoxymethylene malonate (producing an ester), this protocol uses ethyl (ethoxymethylene)cyanoacetate to install the nitrile group directly.
Reagents Required[3][4][5][6]
-
Starting Material: 3-Fluoroaniline (CAS: 372-19-0)
-
Reagent: Ethyl (ethoxymethylene)cyanoacetate (CAS: 94-05-3)
-
Solvent: Ethanol (Step 1), Dowtherm A or Diphenyl ether (Step 2),
(Step 3).
Step-by-Step Methodology
Step 1: Enamine Formation (Condensation)
-
Charge a reaction vessel with 3-fluoroaniline (1.0 eq) and ethanol (5 vol).
-
Add ethyl (ethoxymethylene)cyanoacetate (1.1 eq) dropwise at room temperature.
-
Heat to reflux (
) for 2–4 hours. -
Monitor by TLC/LCMS for the disappearance of aniline.
-
Cool to
.[2] The intermediate enamine usually precipitates. Filter and dry.-
Checkpoint: The product is Ethyl 2-cyano-3-((3-fluorophenyl)amino)acrylate.
-
Step 2: Thermal Cyclization (The Gould-Jacobs Step)
-
Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to
. -
Add the enamine solid from Step 1 portion-wise to the hot solvent.
-
Critical: Rapid addition is necessary to prevent polymerization, but control foaming (ethanol evolution).
-
-
Maintain temperature at
for 30–60 minutes. -
Cool to room temperature. Dilute with hexane to precipitate the product.
-
Filter to obtain 7-fluoro-4-hydroxyquinoline-3-carbonitrile .
-
Note: The product exists in tautomeric equilibrium (4-hydroxy / 4-oxo).
-
Step 3: Chlorination and Aromatization
-
Suspend the 4-hydroxy intermediate in Phosphorus Oxychloride (
) (5–10 vol). -
Optional: Add a catalytic amount of DMF (Vilsmeier condition) to accelerate the reaction.
-
Reflux (
) for 2–3 hours. -
Quench: Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia water.-
Safety: Exothermic hydrolysis of
releases HCl gas.
-
-
Extract with Dichloromethane (DCM), dry over
, and concentrate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic route from commercially available 3-fluoroaniline.
Applications in Drug Discovery
This scaffold is a bioisostere and precursor for several high-value kinase inhibitors.
-
Src/Abl Kinase Inhibitors: The 3-cyano-quinoline core mimics the ATP-binding motif found in drugs like Bosutinib (though Bosutinib is a 3-cyano-quinoline, it lacks the 2-Cl in the final drug, utilizing the nitrile for binding affinity). The 2-Cl allows for the attachment of solubilizing aniline tails.
-
EGFR Inhibitors: Analogous to Pelitinib (EKB-569), which utilizes a 3-cyanoquinoline core. The 7-fluoro substitution is often used to block metabolic deactivation at the 7-position, extending the drug's half-life.
-
MEK Inhibitors: The 7-fluoro-3-cyano motif appears in research compounds targeting the MAPK pathway, where the nitrile group interacts with the conserved lysine in the kinase active pocket.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12708477 (Analogous structures). Retrieved from [Link]
- Gould, R. G., & Jacobs, W. A. (1939).The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
- Meth-Cohn, O., et al. (1981).A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.
Sources
An In-depth Technical Guide to the Electronic Effects of 7-Fluoro Substitution on Quinoline Ring Systems
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a detailed examination of the electronic consequences of introducing a fluorine atom at the 7-position of the quinoline ring system. We will dissect the interplay of inductive and resonance effects, quantify these influences using Hammett constants, and correlate them to fundamental physicochemical properties, including basicity (pKa) and lipophilicity (LogP). Furthermore, this guide will explore the profound implications of these electronic shifts on drug design, covering aspects from target binding interactions to metabolic stability. Included are detailed, field-proven experimental protocols for the precise characterization of these effects, ensuring a self-validating system for researchers. Through a combination of theoretical grounding, practical data, and robust methodologies, this document serves as an essential resource for professionals engaged in the design and development of novel quinoline-based therapeutics.
Introduction: The Quinoline Scaffold and the Strategic Role of Fluorine
The quinoline ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the quinoline skeleton allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.
Fluorine, the most electronegative element, possesses a unique combination of properties that make it invaluable in drug design.[1][2] Its small van der Waals radius allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature can dramatically alter the electronic landscape of a molecule. The judicious placement of fluorine can influence a molecule's pKa, conformation, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][4] This guide focuses specifically on the effects of placing this "atom of influence" at the 7-position of the quinoline core.
Fundamental Electronic Effects of 7-Fluoro Substitution
The electronic influence of a substituent is a combination of two primary forces: the inductive effect and the resonance effect. In the case of 7-fluoroquinoline, both play a critical role in defining the molecule's character.
Inductive vs. Resonance Effects
-
Inductive Effect (-I): Due to its extreme electronegativity (3.98 on the Pauling scale), fluorine exerts a potent, through-bond electron-withdrawing inductive effect.[1] When placed at the C7 position, it pulls electron density away from the carbocyclic ring and, by extension, from the entire fused ring system, including the nitrogen atom in the pyridine ring. This effect is the dominant electronic contribution of fluorine.
-
Resonance Effect (+M): As a halogen, fluorine possesses lone pairs of electrons that can be donated into an adjacent π-system, a phenomenon known as the resonance or mesomeric effect. This effect is electron-donating. However, for fluorine, the poor overlap between its 2p orbitals and the 2p orbitals of carbon makes this +M effect significantly weaker than its -I effect.
The net result is that fluorine acts as a strong electron-withdrawing group via induction, with only a minor, counteracting resonance contribution.
Caption: Interplay of Inductive and Resonance Effects in 7-Fluoroquinoline.
Quantifying Electronic Influence: Hammett Constants
The electronic effect of a substituent can be quantified using Hammett substituent constants (σ).[5] These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing ability of a group.[6]
-
σ_meta (σ_m): Primarily reflects the inductive effect.
-
σ_para (σ_p): Reflects a combination of both inductive and resonance effects.
For fluorine, these values are positive, confirming its net electron-withdrawing nature.
| Constant | Value for Fluorine (F) | Implication |
| σ_m | +0.34 | Strong inductive electron withdrawal. |
| σ_p | +0.06 | Inductive withdrawal is largely canceled by resonance donation. |
Table 1: Hammett Substituent Constants for Fluorine.
For the 7-position of quinoline, its relationship to the nitrogen at position 1 is complex, but it is electronically analogous to a meta-like position in terms of influencing the basicity of the nitrogen. Therefore, the strong electron-withdrawing inductive effect (reflected by σ_m) is the most significant factor.
Impact on Physicochemical Properties
The electronic perturbations caused by the 7-fluoro substituent have direct and measurable consequences on the molecule's key physicochemical properties.
Modulation of Basicity (pKa)
The basicity of quinoline is attributed to the lone pair of electrons on the N1 atom. Any factor that decreases the availability of this lone pair for protonation will decrease the basicity, resulting in a lower pKa value.
The strong -I effect of the 7-fluoro group withdraws electron density from the entire ring system, including the nitrogen atom. This deactivation makes the lone pair on N1 less available to accept a proton, thus making 7-fluoroquinoline a weaker base than unsubstituted quinoline.
| Compound | pKa | Change (ΔpKa) |
| Quinoline | ~4.90[7] | - |
| 7-Fluoroisoquinoline (analog) | 4.81 (Predicted) | -0.09 |
This reduction in basicity can be highly advantageous in drug development. A lower pKa can decrease unwanted protonation at physiological pH (~7.4), which may improve membrane permeability and cellular uptake, ultimately enhancing bioavailability.[1][2]
Influence on Lipophilicity (LogP)
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The substitution of a hydrogen atom with fluorine generally increases a molecule's lipophilicity.[1] This is because the highly polarized C-F bond is non-polarizable and interacts weakly with water molecules.
Spectroscopic Signatures
The 7-fluoro substituent provides unique handles for spectroscopic analysis.
-
¹⁹F NMR Spectroscopy: This is a highly sensitive technique for characterizing fluorinated compounds.[8][9] The 7-fluoroquinoline will exhibit a signal in the ¹⁹F NMR spectrum with a chemical shift characteristic of an aryl fluoride. The chemical shift is highly sensitive to the electronic environment, making ¹⁹F NMR a powerful tool for studying binding interactions.[9][10]
-
¹H and ¹³C NMR Spectroscopy: The fluorine atom will induce through-bond J-coupling with nearby protons and carbons. This results in characteristic splitting patterns for H6, H8, and the carbons of the carbocyclic ring, which can be invaluable for structural confirmation. The electron-withdrawing nature of fluorine will also cause downfield shifts for adjacent nuclei.
Implications for Drug Design and Development
The electronic modifications imparted by the 7-fluoro group translate directly into tangible effects on a drug candidate's behavior.
Alteration of Target Binding Interactions
The change in the electron distribution across the quinoline ring can significantly alter non-covalent interactions with a biological target.
-
Hydrogen Bonding: Reduced basicity of the N1 atom makes it a weaker hydrogen bond acceptor.
-
Aromatic Interactions: The electron-deficient nature of the fluorinated ring can strengthen interactions with electron-rich aromatic residues (e.g., tryptophan, tyrosine) in a protein binding pocket through favorable quadrupole-quadrupole or π-π stacking interactions.
-
Dipole Moment: The introduction of the highly polar C-F bond alters the molecule's overall dipole moment, which can be critical for orientation within a binding site.
Enhancement of Metabolic Stability
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry (bond energy ~116 kcal/mol). This makes it highly resistant to enzymatic cleavage. Placing a fluorine atom at a position susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes can effectively block this pathway, increasing the drug's metabolic stability and in vivo half-life.[1] While C7 is not always the primary site of metabolism on a quinoline, its substitution can shield adjacent positions (C6, C8) from enzymatic attack.
Caption: Impact of 7-Fluoro Substitution on Drug Development Parameters.
Experimental Protocols for Characterization
To empirically validate the theoretical effects discussed, rigorous experimental characterization is essential. The following protocols provide a self-validating framework for analysis.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method is highly sensitive and requires less material than potentiometric titration, making it ideal for early-stage drug discovery.[3][11] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the 7-fluoroquinoline compound in DMSO or methanol.[3]
-
Preparation of Buffers: Prepare a series of buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a pH range from ~2 to ~12 in increments of 0.5 pH units. Accurately measure the pH of each buffer solution using a calibrated pH meter.[3]
-
Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer solution to separate wells. Add a small, consistent aliquot of the compound stock solution to each buffer-containing well to achieve a final concentration in the range of 10-100 µM. Ensure the final percentage of organic solvent is low (e.g., ≤1%) to minimize its effect on pH.[3]
-
Spectra Acquisition: Blank the spectrophotometer with the corresponding buffer solutions. Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well.[3]
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH.
-
Plot absorbance at the chosen wavelength(s) versus pH. The resulting data should form a sigmoidal curve.[2]
-
The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[12] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.
-
Protocol: NMR Spectroscopic Analysis
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the 7-fluoroquinoline sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Observe the chemical shifts and splitting patterns, paying close attention to the aromatic region. The signals for H6 and H8 are expected to show coupling to ¹⁹F (³J_HF and ³J_HF, respectively).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the C-F coupling constants. The largest coupling will be ¹J_CF for C7. Smaller couplings (²J_CF, ³J_CF) will be observed for C6, C8, and other nearby carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum. This will yield a singlet, providing the chemical shift of the fluorine atom relative to a standard (e.g., CFCl₃).
-
Acquire a proton-coupled ¹⁹F NMR spectrum. The signal will be split into a multiplet due to coupling with H6 and H8, confirming the position of the fluorine atom.
-
-
Data Interpretation: Correlate the observed chemical shifts and coupling constants with the expected electronic effects. The downfield shifts of nuclei near the fluorine atom confirm its electron-withdrawing nature. The magnitude of the J-couplings provides structural information.
Caption: Experimental Workflow for pKa Determination by UV-Vis Spectrophotometry.
Conclusion
The substitution of a fluorine atom at the 7-position of the quinoline ring system is a powerful strategy in medicinal chemistry that imparts significant and predictable changes to the molecule's electronic properties. The dominant electron-withdrawing inductive effect reduces the basicity of the quinoline nitrogen and alters the electron distribution across the aromatic scaffold. These electronic modifications directly influence critical physicochemical properties, leading to potentially improved bioavailability, enhanced metabolic stability, and modulated target-binding interactions. A thorough understanding and experimental characterization of these effects, using the protocols outlined in this guide, are essential for the rational design of next-generation quinoline-based therapeutics.
References
- The role of fluorine in medicinal chemistry - Taylor & Francis. (2008). Taylor & Francis Online.
- How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide.
- Development of Methods for the Determin
- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
- Rapid Determination of Ionization Constants (pKa)
- UV-Vis Spectrometry, pKa of a dye. University of California, Santa Cruz.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- pKa of a dye: UV-VIS Spectroscopy. Course Hero.
- Hammett equ
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- 19F NMR Chemical Shift Table. Organofluorine / Alfa Chemistry.
- Jeschke, P. (2010). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 66(1), 10-27.
- How are σ and σ± determined in Hammett plots? Chemistry Stack Exchange.
- 19F NMR Reference Standards. University of Wisconsin-Madison.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- 19Flourine NMR. University of Ottawa.
- Quinoline. mVOC 4.0.
- Structural Parameters of the Interaction between Ciprofloxacin and Human Topoisomerase-II β Enzyme: Toward New 19F NMR Chemical Shift Probes. MDPI.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195.
- Lin, W. H., & Weng, C. F. (2001). Quantitative structure-activity relationship on the mutagenicity of quinoline derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 11-20.
- Unit 4: Free Energy Relationships. UT Austin Chemistry & Biochemistry Research Web Sites.
- Liang, G., & Li, X. (2013). Recent advances in the synthesis of fluoroquinolones. Current organic chemistry, 17(1), 2-19.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- Park, H. S., & Lee, K. (2003). Synthesis and antibacterial activity of new fluoroquinolone antibacterials containing a novel oxime substituent. Bioorganic & medicinal chemistry letters, 13(10), 1801-1804.
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities and physical properties). Journal of fluorine chemistry, 109(1), 3-11.
- Zhou, Y., Zha, Z., & Wang, Z. (2010). Recent advances in the research of fluoroquinolone antibacterial agents (2005-2009).
- Yamazaki, T., & Taguchi, T. (1997). Synthesis of optically active fluoro-organic compounds. Journal of Fluorine Chemistry, 86(2), 129-140.
- Berger, S., Braun, S., & Kalinowski, H. O. (1997). NMR spectroscopy of the non-metallic elements. John Wiley & Sons.
- LaMar, G. N., Horrocks, W. D., & Holm, R. H. (Eds.). (2013).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
- Friebolin, H. (2011). Basic one-and two-dimensional NMR spectroscopy. John Wiley & Sons.
- Harris, R. K. (2013). Nuclear magnetic resonance spectroscopy: a physicochemical view.
- Günther, H. (2013).
- Jacobsen, N. E. (2007). NMR spectroscopy explained: simplified theory, applications and examples for organic chemistry and structural biology. John Wiley & Sons.
- Fluorine in drug discovery: Role, design and case studies. (2023).
- Van Niel, M. B., Collins, I., & Beer, M. S. (2009). Fluorine in medicinal chemistry. Annual Reports in Medicinal Chemistry, 44, 433-448.
- Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.
- Böhm, H. J., Banner, D., & Weber, L. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529-2591.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
Sources
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- 12. colorado.edu [colorado.edu]
Methodological & Application
Application Note: General Procedure for Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of Nitrogen Heterocycles
Abstract & Strategic Significance
In modern drug discovery, the C2-functionalization of nitrogen-containing heterocycles (pyridines, pyrimidines, quinolines) is a cornerstone reaction for generating "privileged scaffolds" found in kinase inhibitors and GPCR ligands. While metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) are powerful, the Nucleophilic Aromatic Substitution (SNAr) remains the preferred method for C2-functionalization due to its operational simplicity, absence of heavy metals, and high atom economy.
This guide details the optimized protocols for C2-selective SNAr, addressing the specific challenges of regioselectivity (C2 vs. C4), leaving group hierarchy, and the "naked anion" effect in polar aprotic solvents.
Mechanistic Foundation: The "Why" and "How"
The Addition-Elimination Pathway
Unlike SN2 reactions which occur in a single concerted step, SNAr at the C2 position proceeds via a stepwise Addition-Elimination mechanism.[1][2]
-
Addition (Rate Determining Step): The nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .
-
Elimination: The leaving group is expelled, restoring aromaticity.
Critical Insight - The Fluorine Anomaly: In SN2 chemistry, Iodine is the best leaving group (weakest bond). In SNAr, Fluorine is often the superior leaving group (F >> Cl ≈ Br > I).[3][4][5][6][7] The high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining addition step, lowering the activation energy [1, 3].
Visualization: Reaction Coordinate & Mechanism
Figure 1: Energy landscape of the SNAr reaction.[2][3][8] The stability of the Meisenheimer complex, facilitated by the electronegative ring nitrogen, is the critical determinant of reactivity.
Critical Parameters & Optimization
Success in C2-SNAr relies on balancing the nucleophilicity of the attacking species against the electrophilicity of the substrate.
Leaving Group Selection
-
Fluoride (F): Use for unreactive substrates or weak nucleophiles.[2] The high electronegativity accelerates the initial attack.
-
Chloride (Cl): The industry standard. Cheap and generally effective for activated rings (e.g., 2-chloropyrimidine).[2]
-
Sulfones (-SO2R): Excellent leaving groups, often superior to halides, but require an extra synthetic step to install.[2]
Solvent Effects: The "Naked Anion"
Polar aprotic solvents are essential. They solvate the cation (e.g., K+, Na+) but leave the nucleophilic anion "naked" and highly reactive.
| Solvent | Rate Enhancement | Workup Difficulty | Recommendation |
| DMSO | High (Fastest) | High (High BP) | Best for difficult substrates; use lyophilization or reverse-phase purification.[2] |
| DMF | High | Moderate | Standard choice; remove via aqueous wash (watch for emulsions).[2] |
| NMP | High | High | Alternative to DMF; strictly regulated in some regions (reprotoxic).[2][9] |
| MeCN | Moderate | Low | Good for reactive substrates; easiest to remove.[2] |
| THF | Low | Low | Use only for very strong nucleophiles (e.g., Grignards, Lithiates). |
Regioselectivity: C2 vs. C4
In 2,4-dihalopyridines, nucleophilic attack can occur at C2 or C4.[1][8][10][11]
-
Electronic Control: C2 and C4 are both activated, but the nitrogen lone pair can destabilize the approaching nucleophile at C2 via repulsion.
-
Steric Control: C4 is generally less sterically hindered and is often the kinetic product .
-
Thermodynamic Control: C2 substitution can be favored by specific conditions (e.g., chelation assistance) or by blocking C4 [1, 5].
Standard Operating Procedures (Protocols)
Protocol A: C2-Amination of 2-Chloropyridines/Pyrimidines (General)
Target: Formation of C-N bonds using primary or secondary amines.[2]
Reagents:
-
Nucleophile: Amine (1.2 – 1.5 equiv)[2]
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 – 3.0 equiv)[2]
-
Solvent: DMSO or DMF (Concentration: 0.2 – 0.5 M)[2]
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, dissolve the 2-chloropyridine substrate (1.0 equiv) in DMSO .
-
Addition: Add DIPEA (2.0 equiv) followed by the amine nucleophile (1.2 equiv).
-
Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0-4.0 equiv.
-
-
Reaction:
-
Monitoring: Look for the disappearance of the parent mass (M+H) and appearance of the product mass.
-
Troubleshooting: If conversion stalls <50%, add 0.5 equiv more amine and raise temp by 20 °C.[2]
-
-
Workup (Aqueous):
-
Workup (Direct Purification - Recommended for DMSO):
-
Filter the crude reaction mixture through a 0.45 µm syringe filter.
-
Inject directly onto a C18 Reverse Phase Prep-HPLC system (Water/MeCN gradient).[2]
-
Protocol B: C2-Etherification (Alkoxides)
Target: Formation of C-O bonds.[2]
Reagents:
-
Substrate: 2-Fluoropyridine or 2-Chloropyridine (1.0 equiv)[2][11]
-
Nucleophile: Alcohol (1.2 equiv)
-
Base: NaH (Sodium Hydride, 60% dispersion) or Cs2CO3 (1.5 – 2.0 equiv)[2]
-
Solvent: THF (for NaH) or DMF/DMSO (for Cs2CO3)[2]
Step-by-Step Procedure:
-
Activation (NaH Method):
-
To a flame-dried flask under N2, add NaH (1.5 equiv) suspended in anhydrous THF or DMF at 0 °C.
-
Dropwise add the alcohol (1.2 equiv). Stir at 0 °C -> RT for 30 min to generate the alkoxide.
-
Caution: H2 gas evolution.[2] Vent properly.
-
-
Coupling: Add the substrate (dissolved in minimal solvent) to the alkoxide solution.
-
Reaction: Stir at RT (for activated substrates) or heat to 60–80 °C.
-
Quench: Cool to 0 °C and carefully quench with water or sat. NH4Cl.[2][12]
-
Extraction: Extract with EtOAc or DCM.
Troubleshooting & Decision Logic
Use this workflow to optimize reaction conditions when the standard protocol fails.
Figure 2: Optimization logic for recalcitrant SNAr reactions. Moving from Chloride to Fluoride is the most high-impact change for unreactive substrates.
References
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. J. Org. Chem. (via NCBI).[2] Available at: [Link]
-
Specific Solvent Issues with the SNAr Reaction. ACS Green Chemistry Institute. Available at: [Link]
-
Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? StackExchange Chemistry. Available at: [Link]
Sources
- 1. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 2. echemi.com [echemi.com]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
using 2-Chloro-7-fluoroquinoline-3-carbonitrile as a scaffold for kinase inhibitors
Application Note: Strategic Utilization of 2-Chloro-7-fluoroquinoline-3-carbonitrile in Kinase Inhibitor Design
Executive Summary
This guide details the synthetic utility and biological application of 2-Chloro-7-fluoroquinoline-3-carbonitrile (CAS: [Hypothetical/Generic]) as a privileged scaffold for kinase inhibitor discovery. Unlike the canonical 4-anilinoquinoline scaffold (found in Bosutinib and Pelitinib), the 2-chloro-3-cyano architecture provides a unique electrophilic center at C2, activated by the electron-withdrawing nitrile group at C3 and the ring nitrogen. This specific substitution pattern enables rapid access to 2-aminoquinoline libraries and pyrimido[4,5-b]quinoline tricyclic cores, both of which are potent chemotypes for targeting EGFR, HER2, and non-canonical serine/threonine kinases.
Chemical Logic & Scaffold Properties
The 2-Chloro-7-fluoroquinoline-3-carbonitrile scaffold is designed for Nucleophilic Aromatic Substitution (
-
C2-Chlorine: The primary "warhead" for diversity. The leaving group ability is enhanced by the ortho-cyano group (C3) and the para-fluorine (C7), though the C7-F is primarily for metabolic stability and modulating pKa.
-
C3-Nitrile (Cyano): A dual-purpose moiety.
-
Electronic: Inductively withdraws electron density, making C2 highly electrophilic.
-
Synthetic: Serves as a "linchpin" for cyclization reactions (e.g., with amidines to form pyrimidines) or can be hydrolyzed to amides/acids for H-bonding interactions within the kinase ATP-binding pocket.
-
-
C7-Fluorine: Blocks metabolic hydroxylation at the 7-position and tunes the lipophilicity (LogP) of the final inhibitor.
Visualizing the Reactivity Landscape
Figure 1: Divergent synthesis pathways from the core scaffold. The C2-Cl displacement is the initiating step for all three major inhibitor classes.
Detailed Protocols
Protocol A: Synthesis of 2-Anilinoquinoline Inhibitors ( )
Target Class: Reversible ATP-competitive inhibitors.
This reaction displaces the C2-chlorine with an aromatic amine. The 3-CN group remains intact, often serving as a hydrogen bond acceptor for the kinase hinge region (e.g., Met793 in EGFR).
Reagents:
-
Scaffold: 2-Chloro-7-fluoroquinoline-3-carbonitrile (1.0 eq)
-
Nucleophile: 3-Chloro-4-fluoroaniline (or desired aniline) (1.1 eq)
-
Solvent: 2-Ethoxyethanol or Isopropanol (IPA)
-
Catalyst: Glacial Acetic Acid (cat.) or HCl in Dioxane
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of 2-ethoxyethanol in a round-bottom flask.
-
Addition: Add 1.1 mmol of the substituted aniline.
-
Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid protonates the quinoline nitrogen (N1), significantly increasing the electrophilicity at C2.
-
Reflux: Heat the mixture to reflux (135°C for 2-ethoxyethanol; 85°C for IPA) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The starting material spot (high R_f) should disappear, replaced by a fluorescent product spot.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a hydrochloride or acetate salt.
-
Isolation: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove unreacted aniline.
-
Neutralization (Optional): If the free base is required for assay, suspend the solid in 10% NaHCO₃, stir for 30 mins, filter, and dry.
Validation Criteria:
-
1H NMR: Disappearance of the C2-Cl signal. Appearance of NH singlet (broad, >9.0 ppm) and aniline aromatic protons.
-
MS (ESI): [M+H]+ peak corresponding to the coupled product.
Protocol B: Synthesis of Pyrimido[4,5-b]quinoline Tricyclics
Target Class: Tricyclic inhibitors (Deazaflavin analogs) targeting CDK or specific Tyrosine Kinases.
This "one-pot" or two-step sequence utilizes the C3-nitrile to form a third ring, mimicking the adenosine core of ATP more closely.
Reagents:
-
Scaffold: 2-Chloro-7-fluoroquinoline-3-carbonitrile (1.0 eq)
-
Cyclizing Agent: Guanidine HCl, Urea, or Formamide (excess)
-
Base: Anhydrous K₂CO₃ (2.0 eq)
-
Solvent: DMF or Diglyme
Step-by-Step Procedure (Guanidine Route):
-
Mix: Combine scaffold (1.0 mmol), Guanidine HCl (2.0 mmol), and K₂CO₃ (2.0 mmol) in dry DMF (3 mL).
-
Heat: Heat to 140°C for 8–12 hours.
-
Quench: Pour the hot reaction mixture into ice-water (20 mL).
-
Precipitate: A yellow/orange solid (the tricyclic product) will precipitate. Adjust pH to ~7 with dilute HCl if necessary to maximize precipitation.
-
Purification: Recrystallize from DMF/Ethanol or purify via flash chromatography (DCM/MeOH gradient).
Biological Evaluation: Kinase Inhibition Assay
Once synthesized, the compounds must be validated against target kinases (e.g., EGFR wt, EGFR T790M).
Assay Setup (FRET-based)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a peptide substrate.
Materials:
-
Kinase: Recombinant human EGFR (cytoplasmic domain).
-
Substrate: Biotin-labeled poly-GT (Glu:Tyr, 4:1).
-
ATP: Ultrapure (Km concentration).
-
Detection: Eu-labeled anti-phosphotyrosine antibody + XL665-labeled Streptavidin.
Protocol:
-
Compound Prep: Dissolve inhibitors in 100% DMSO to 10 mM stock. Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme Reaction:
-
Add 5 µL of inhibitor (at 4x final conc.) to a 384-well low-volume plate.
-
Add 5 µL of EGFR enzyme (optimized conc, e.g., 0.5 nM). Incubate 10 min.
-
Add 10 µL of Substrate/ATP mix.
-
-
Incubation: Incubate at Room Temperature for 60 minutes.
-
Detection: Add 10 µL of Detection Mix (Eu-antibody + SA-XL665 in EDTA buffer). The EDTA stops the kinase reaction.
-
Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).
-
Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC₅₀ using a 4-parameter logistic fit.
Assay Workflow Diagram
Figure 2: Standard TR-FRET kinase assay workflow for validating 2-chloro-7-fluoroquinoline-3-carbonitrile derivatives.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in | Poor nucleophilicity of aniline. | Switch solvent to 2-ethoxyethanol (higher boiling point: 135°C) or use NaH in DMF (anionic mechanism). |
| Hydrolysis of CN Group | Acid concentration too high or wet solvent. | Use anhydrous solvents. Reduce acid catalyst or switch to thermal activation only. |
| Insolubility in Assay | High lipophilicity (LogP > 5). | Introduce solubilizing tails (e.g., morpholine, piperazine) on the aniline ring or at the C7 position (via F-displacement, though difficult). |
| No Kinase Activity | Steric clash in ATP pocket. | The 2-position substitution vector is sensitive. Ensure the aniline is meta or para substituted; ortho substituents often clash with the hinge region. |
References
-
Meth-Cohn, O., & Narine, B. (1978). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Tetrahedron Letters, 19(23), 2045–2048. Link
- Foundational text for the Vilsmeier-Haack synthesis of the 2-chloro-3-formyl/cyano quinoline scaffold.
-
Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49–63. Link
- Establishes the biological relevance of the 3-cyanoquinoline core in kinase inhibition.
-
El-Gazzar, A. B. A., & Hafez, H. N. (2011). Synthesis and Biological Evaluation of New Pyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial and Anticancer Agents.[1] Bioorganic & Medicinal Chemistry Letters, 21(21), 6322-6327. Link
- Provides specific protocols for cyclizing 2-chloro-3-cyanoquinolines into tricyclic kinase inhibitor precursors.
-
Lafleur, K., et al. (2009). Kinase Inhibitor Specificity Profiling. Methods in Molecular Biology, 560, 15-27. Link
- Standard reference for the FRET/kinase assay protocols described.
Sources
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Application Note: Suzuki-Miyaura Coupling of 2-Chloro-7-fluoroquinoline-3-carbonitrile
Executive Summary
This guide details the chemo-selective functionalization of 2-Chloro-7-fluoroquinoline-3-carbonitrile via Suzuki-Miyaura cross-coupling. This substrate is a "privileged scaffold" in medicinal chemistry, frequently serving as a precursor for Type I/II kinase inhibitors (e.g., Src/Abl inhibitors) and fluoroquinolone antibiotics.
Key Technical Challenge: The substrate features two potential electrophilic sites (C2-Cl and C7-F) and a hydrolysis-sensitive nitrile group at C3. Solution: This protocol leverages the electronic activation provided by the C3-cyano group to achieve exclusive C2-regioselectivity under mild conditions, while preserving the C7-fluorine and C3-nitrile moieties.
Substrate Analysis & Mechanistic Insight[1]
Electronic Activation Profile
The reactivity of 2-Chloro-7-fluoroquinoline-3-carbonitrile is governed by the synergistic electron-withdrawing effects of the quinoline nitrogen (
-
C2-Position (Reactive Site): The
bond is highly activated toward oxidative addition. The adjacent pulls electron density via induction ( ), and the group further depletes electron density via conjugation ( ), making significantly more electrophilic than a standard aryl chloride. -
C7-Position (Stable Site): The
bond is strong ( ) and positioned meta to the nitrogen, rendering it inert to oxidative addition under standard palladium catalysis temperatures ( ). -
C3-Nitrile (Sensitive Site): While activating the
position, the nitrile is susceptible to base-mediated hydration (forming the primary amide) or hydrolysis (forming the carboxylic acid), particularly in aqueous media at elevated temperatures.
Mechanistic Pathway
The catalytic cycle follows the standard Suzuki manifold but is accelerated by the substrate's electronics.
Figure 1: Catalytic cycle highlighting the rapid oxidative addition facilitated by the electron-deficient quinoline core.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Best for: Robust boronic acids and initial screening.
Reagents:
-
Substrate: 2-Chloro-7-fluoroquinoline-3-carbonitrile (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 2.5 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane
Procedure:
-
Setup: Charge a reaction vial with the quinoline substrate, aryl boronic acid, and
. -
Inerting: Cap the vial and purge with Nitrogen (
) or Argon for 5 minutes. -
Solvent Addition: Add degassed DME and the aqueous
solution via syringe. Ratio of Organic:Aqueous should be roughly 3:1 or 4:1. -
Reaction: Heat to 85°C for 4–12 hours. Vigorously stir to ensure mixing of the biphasic system.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over
.[1][2] -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Protocol B: The "Anhydrous" Method (High Precision)
Best for: Hydrolysis-sensitive nitriles or unstable boronic esters.
Reagents:
-
Substrate: 2-Chloro-7-fluoroquinoline-3-carbonitrile (1.0 equiv)
-
Coupling Partner: Aryl boronic pinacol ester (1.2 equiv)
-
Catalyst:
(3 mol%) -
Base:
(anhydrous, finely ground, 3.0 equiv) -
Solvent: 1,4-Dioxane (Anhydrous)
Procedure:
-
Setup: In a glovebox or under strict Schlenk conditions, combine substrate, boronate ester, catalyst, and anhydrous base.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Heat to 90°C for 16 hours.
-
Note: This method eliminates water, preventing the hydrolysis of the C3-nitrile to the amide.
Optimization & Troubleshooting Guide
Use the following decision tree to optimize reaction conditions if Protocol A fails.
Figure 2: Strategic decision tree for reaction optimization.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning by Quinoline N | Switch to high-activity catalysts like XPhos Pd G2 or Pd(dtbpf)Cl2 . |
| Hydrolysis of CN (M+18 peak) | Aqueous base is too harsh | Use Protocol B (Anhydrous |
| Homocoupling of Boronic Acid | Oxygen in solvent | Degas solvents thoroughly (Freeze-Pump-Thaw x3).[1] Add 10 mol% hydroquinone (radical scavenger). |
| Dehalogenation (Cl | Lower temperature to 70°C. Use a more sterically hindered ligand. |
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[3] Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Littke, A. F.; Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002 , 41(22), 4176–4211. Link
-
Billingsley, K.; Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007 , 129(11), 3358–3366. Link
-
Guram, A. S., et al. "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry, 2007 , 72(14), 5104–5112. Link
-
BenchChem Application Note. "Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline." BenchChem Technical Resources, 2025 .[1][4] Link
Sources
Application Note & Protocol: Synthesis of 2-Amino-7-fluoroquinoline-3-carbonitrile Derivatives
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant pharmacological properties.[1] Its derivatives are integral to medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and antituberculosis properties.[1] Specifically, the 2-amino-7-fluoroquinoline-3-carbonitrile framework is of high interest to drug development professionals. The incorporation of a fluorine atom at the 7-position can enhance metabolic stability and binding affinity, while the 2-amino and 3-carbonitrile groups provide crucial hydrogen bonding and electronic features. These derivatives have shown potential as kinase inhibitors, which are vital targets in oncology research.[2]
This document provides a comprehensive guide to the synthesis of this important class of molecules, focusing on the well-established Friedländer annulation reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into process optimization and troubleshooting.
Core Synthetic Strategy: The Friedländer Annulation
The most direct and widely employed method for constructing the 2-aminoquinoline-3-carbonitrile core is the Friedländer synthesis.[1] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as malononitrile.[3] The reaction can be catalyzed by either acids or bases.[4][5]
Causality Behind the Method: The elegance of the Friedländer synthesis lies in its convergent nature, rapidly building molecular complexity from readily available starting materials. The key starting materials for the synthesis of 2-amino-7-fluoroquinoline-3-carbonitrile are:
-
2-Amino-4-fluorobenzaldehyde: This provides the aniline ring and the aldehyde functionality necessary for cyclization. The fluorine at the 4-position of this starting material will become the 7-fluoro substituent in the final quinoline product.
-
Malononitrile: This versatile C3 synthon provides the atoms that will form the pyridine ring of the quinoline system, including the 2-amino and 3-carbonitrile functionalities.[6][7]
The reaction proceeds via a cascade of condensation and cyclization/dehydration steps to form the stable, aromatic quinoline ring.[3]
Reaction Mechanism
Two primary mechanisms are proposed for the Friedländer synthesis: the "aldol-first" pathway and the "Schiff base-first" pathway.[5][8] Under the basic or acidic conditions typically employed, evidence often points towards an initial slow intermolecular aldol-type condensation between the 2-amino-4-fluorobenzaldehyde and the active methylene carbon of malononitrile.[8] This is followed by a rapid intramolecular cyclization and dehydration to yield the final product.
The diagram below illustrates the generally accepted aldol-first pathway.
Sources
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of 2'-aminospiro [pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
Precision Reduction of Fluorinated Quinoline-3-Carbonitriles: A Chemoselective Guide
Topic: Reduction of 3-carbonitrile group in fluorinated quinolines Content Type: Detailed Application Note Audience: Medicinal Chemists, Process Chemists
Abstract & Strategic Analysis
The reduction of fluorinated quinoline-3-carbonitriles presents a tripartite chemoselective challenge that defeats standard "textbook" reduction protocols. The quinoline scaffold is electron-deficient, making the nitrile highly reactive, but the presence of fluorine (typically at C6, C7, or C8) and the heterocyclic ring itself introduces competing reaction pathways.
The Chemoselectivity Triad (The "Kill Zones")
-
Defluorination (Hydrodefluorination): Fluorine on the quinoline ring is susceptible to oxidative addition by low-valent metals (Pd, Ni), leading to C-F bond cleavage. This is exacerbated in electron-deficient rings where the C-F bond is activated toward
or radical attack. -
Ring Saturation: The 1,2- or 1,4-reduction of the quinoline ring to tetrahydroquinoline is thermodynamically favorable under catalytic hydrogenation conditions, often occurring faster than nitrile reduction.
-
Dimerization: Reduction of nitriles to primary amines often proceeds via an imine intermediate (
). This imine can react with the newly formed amine to generate secondary amine dimers ( ), a common impurity in uncontrolled hydrogenations.
This guide details three optimized protocols designed to navigate these risks, targeting either the Aldehyde (intermediate) or the Primary Amine (full reduction).
Decision Matrix & Mechanism
The choice of reagent dictates the stopping point and the safety of the fluorine substituent.
Figure 1: Strategic decision tree for selecting the appropriate reduction methodology based on target functionality and risk tolerance.
Method A: Partial Reduction to Aldehyde (DIBAL-H)[1]
Target: Fluorinated Quinoline-3-Carbaldehyde Mechanism: Diisobutylaluminum hydride (DIBAL-H) forms a stable N-aluminimine complex at low temperatures. This complex does not accept a second hydride (preventing reduction to amine). Hydrolysis releases the aldehyde.
Critical Considerations
-
Temperature Control: The reaction must be maintained below -70°C. Above this, the intermediate complex can break down or accept further hydride.
-
Quenching: Aluminum salts form gelatinous emulsions. The use of Rochelle's Salt (Sodium Potassium Tartrate) is mandatory to solubilize aluminum species for phase separation.
Detailed Protocol
Materials:
-
Substrate: Fluorinated quinoline-3-carbonitrile (1.0 equiv)
-
Reagent: DIBAL-H (1.0 M in Toluene or Hexanes, 1.2 – 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Methanol, Saturated aq. Rochelle’s Salt
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen. Charge with substrate and anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Addition: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Note: Monitor internal temperature; do not allow it to rise above -70°C.[1]
-
-
Incubation: Stir at -78°C for 2–3 hours. Monitor by TLC (pull aliquot, quench with MeOH).
-
Quench (The "Fieser" or Rochelle Method):
-
While still at -78°C, add anhydrous Methanol (excess) dropwise to destroy excess hydride.[1]
-
Remove the cooling bath and allow to warm to 0°C.
-
Add saturated aqueous Rochelle’s Salt solution (volume equal to reaction solvent).
-
-
Workup: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until two clear layers appear (the "clearing" phase).
-
Why? This breaks the aluminum-tartrate complex.
-
-
Isolation: Separate organic layer.[1][2] Extract aqueous layer with DCM (2x). Dry combined organics over
, filter, and concentrate.[1]
Method B: Full Reduction to Amine (Borane-DMS)
Target: (Fluorinated Quinolin-3-yl)methanamine Advantage: Borane-Dimethyl Sulfide (BH3-DMS) is highly chemoselective. It reduces nitriles rapidly but is generally inert toward aryl fluorides and the quinoline ring (unlike catalytic hydrogenation).
Detailed Protocol
Materials:
-
Substrate: Fluorinated quinoline-3-carbonitrile (1.0 equiv)
-
Reagent: Borane-Dimethyl Sulfide complex (2.0 – 3.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Charge flask with substrate and anhydrous THF (0.2 M) under Nitrogen.
-
Addition: Add
dropwise at 0°C. -
Reflux: Heat the mixture to reflux (66°C) for 3–6 hours.
-
Observation: The nitrile peak (approx. 2230 cm⁻¹) should disappear in IR.
-
-
Acidic Hydrolysis (Critical):
-
Cool to 0°C. Carefully add Methanol to quench excess borane (gas evolution!).
-
The Boron-Amine Trap: The product exists as a stable Boron-Amine complex. To free the amine, add 10% HCl (aq) or concentrated HCl/MeOH and reflux for 1 hour.
-
-
Neutralization: Cool to room temperature. Basify to pH >10 with NaOH (aq).
-
Extraction: Extract with DCM or EtOAc.
-
Note: Primary amines can be polar. If yield is low, salt out the aqueous layer with NaCl before extraction.
-
Method C: Catalytic Hydrogenation (Raney Ni - Modified)
Target: Primary Amine (High Throughput) Risk Mitigation: Standard Raney Ni can strip Fluorine. To prevent this, we use mild pressure and specific additives to poison the catalyst slightly against hydrogenolysis while permitting nitrile reduction.
Additives:
-
Acetic Anhydride (
): Performs in situ protection. The product is the Acetamide, which prevents dimerization and shields the amine. Requires a hydrolysis step later.[1] -
Ammonia (
in MeOH): Suppresses secondary amine formation by shifting the equilibrium away from the imine dimer.
Detailed Protocol (Ammonia Method)
-
Catalyst Prep: Wash Raney Nickel slurry (approx 20 wt% loading) with water (3x) and Methanol (3x) to remove alkali stabilizers (which can promote defluorination).
-
Reaction: In a Parr shaker or autoclave, combine:
-
Hydrogenation: Pressurize to 40–50 psi
. Shake/Stir at Room Temperature .-
Warning: Do not heat. Heating increases the rate of Ar-F cleavage and ring reduction.
-
-
Monitoring: Stop immediately upon cessation of
uptake. -
Filtration: Filter through Celite (caution: Raney Ni is pyrophoric; keep wet).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Defluorination | Catalyst too active (Pd/C, Raney Ni); Temp too high. | Switch to Method B (Borane) . If using Metal/H2, lower temp and pressure. Avoid Pd/C completely. |
| Ring Reduction | Over-hydrogenation of the heteroaromatic ring. | Stop reaction early. Use Thiophene (trace) to poison catalyst in hydrogenation. Switch to DIBAL or Borane. |
| Low Yield (Aldehyde) | Over-reduction to amine or alcohol. | Ensure Temp < -70°C. Verify stoichiometry (1.1 equiv DIBAL). Quench immediately at low temp. |
| Emulsion (DIBAL) | Aluminum salts precipitating. | Increase time/vigor of Rochelle's Salt stir (up to 12h). Alternatively, use the "1-1-3" quench (1mL H2O, 1mL 15% NaOH, 3mL H2O per g of DIBAL). |
| Secondary Amine | Dimerization during reduction. | In hydrogenation, use excess Ammonia or perform in Acetic Anhydride to trap as amide. |
Experimental Workflow Visualization
Figure 2: Critical workflow steps for the DIBAL-H reduction to aldehyde, emphasizing the temperature-dependent quench.
References
-
DIBAL-H Reduction of Nitriles to Aldehydes
-
Borane-Dimethyl Sulfide Reduction
- Source: Common Organic Chemistry / Brown, H. C. et al.
- Insight: Borane reagents tolerate aryl halides significantly better than Lithium Aluminum Hydride (LAH).
-
Raney Nickel & Defluorination Risks
- Source: ResearchG
- Insight: Highlights the risk of hydrogenolysis of C-F bonds and the necessity of mild conditions or inhibitors.
-
Chemoselective Hydrogenation of Quinolines
- Source: Thieme Connect / ResearchG
- Insight: Discusses the difficulty of reducing functional groups on quinoline without reducing the heterocyclic ring itself.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The reduction of nitriles to aldehydes: Applications of Raney nickel/sodium hypophosphite monohydrate, of Raney nickel/formic acid, or of Raney(Ni/Al) alloy/formic acid, respectively [scielo.org.za]
- 5. rsc.org [rsc.org]
Advanced Application Note: One-Pot Synthesis & Utilization of 2-Chloro-7-fluoroquinoline-3-carbonitrile
Executive Summary & Pharmacological Significance[1][2]
The scaffold 2-Chloro-7-fluoroquinoline-3-carbonitrile represents a "privileged structure" in modern medicinal chemistry. The strategic placement of the fluorine atom at the C7 position modulates metabolic stability and lipophilicity, while the C2-chloro and C3-cyano functionalities provide orthogonal electrophilic sites for rapid heterocyclization.
This Application Note details two high-value "one-pot" protocols:
-
Upstream Synthesis: A streamlined, telescoping synthesis of the core scaffold from acetanilides, bypassing the isolation of the aldehyde intermediate.
-
Downstream Application: A cascade cyclization protocol to generate bioactive pyrazolo[3,4-b]quinolines , a class of compounds utilized as kinase inhibitors (e.g., EGFR, Src) and DNA intercalators.[1]
Protocol A: One-Pot Synthesis of the Scaffold
Target: 2-Chloro-7-fluoroquinoline-3-carbonitrile Methodology: Modified Vilsmeier-Haack Formylation-Oximation-Dehydration Cascade.
Rationale & Mechanism
Traditional synthesis involves isolating 2-chloro-7-fluoroquinoline-3-carbaldehyde followed by a separate step to convert the formyl group to a nitrile. This protocol integrates both steps. The Vilsmeier reagent (DMF/POCl
Reaction Workflow Diagram
Figure 1: Telescoped synthesis workflow converting acetanilide directly to the carbonitrile without intermediate isolation.
Experimental Procedure
Reagents:
-
N-(3-fluorophenyl)acetamide: 10.0 mmol
-
Phosphorus oxychloride (POCl
): 70.0 mmol (7.0 equiv)[1] -
N,N-Dimethylformamide (DMF): 30.0 mmol (3.0 equiv)[1]
-
Hydroxylamine hydrochloride (NH
OH[1]·HCl): 15.0 mmol (1.5 equiv)[1]
Step-by-Step Protocol:
-
Vilsmeier Reagent Formation: In a dry round-bottom flask equipped with a drying tube, cool DMF (30 mmol) to 0°C. Add POCl
(70 mmol) dropwise over 15 minutes. Caution: Exothermic. Stir for 30 mins to form the chloroiminium salt (white/yellowish solid may form).[1] -
Cyclization: Add N-(3-fluorophenyl)acetamide (10 mmol) in one portion.
-
Heating Phase 1: Heat the mixture to 85–95°C for 4 hours. Monitor by TLC (The intermediate aldehyde forms).
-
In-Situ Oximation: Cool the reaction mixture to 60°C. Do not quench.
-
Addition: Carefully add solid NH
OH·HCl (15 mmol) in small portions. Note: Evolution of HCl gas will occur. -
Dehydration Phase: Re-heat the mixture to 90°C for 1–2 hours. The excess POCl
dehydrates the oxime intermediate to the nitrile. -
Quenching: Cool to room temperature. Pour the viscous dark oil slowly onto 200g of crushed ice with vigorous stirring.
-
Isolation: Neutralize the slurry to pH 7–8 using saturated aqueous Na
CO . The product precipitates as a solid.[3] Filter, wash with copious water, and recrystallize from ethanol/acetonitrile.[1]
Typical Yield: 65–75%
Characterization: IR (CN stretch ~2230 cm
Protocol B: Downstream Cascade Cyclization
Target: 7-Fluoro-1H-pyrazolo[3,4-b]quinolin-3-amine
Methodology: One-Pot S
Rationale & Mechanism
The 2-chloro-3-cyano motif is a "chemical spring-loaded" system. Hydrazine acts as a binucleophile. The primary amine of hydrazine first displaces the reactive 2-chloro atom (S
Reaction Mechanism Diagram[1]
Figure 2: Cascade mechanism converting the chloro-cyano scaffold into a fused tricyclic system.
Experimental Procedure
Reagents:
-
2-Chloro-7-fluoroquinoline-3-carbonitrile: 1.0 mmol
-
Hydrazine Hydrate (80% or 99%): 5.0 mmol (5.0 equiv)[1]
-
Solvent: Ethanol (absolute) or n-Butanol (for higher temp)[1]
-
Catalyst: None required (Autocatalytic).[1]
Step-by-Step Protocol:
-
Dissolution: In a 25 mL round-bottom flask, suspend 2-Chloro-7-fluoroquinoline-3-carbonitrile (1.0 mmol) in Ethanol (10 mL).
-
Addition: Add Hydrazine Hydrate (5.0 mmol) dropwise at room temperature. The suspension may clear briefly as the intermediate forms.
-
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
-
Observation: The product is often less soluble than the starting material and may begin to precipitate as a yellow/orange solid during reflux.
-
-
Monitoring: TLC (Ethyl Acetate:Hexane 1:1). The starting material (high R
) disappears; a highly polar, fluorescent spot (product) appears near the baseline or R 0.2.[1] -
Work-up: Cool to room temperature.
-
Filtration: Filter the precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Purification: Recrystallize from DMF/Water or Dioxane if necessary.
Typical Yield: 85–92%
Data: Mass Spec (
Troubleshooting & Optimization Guide
| Variable | Impact | Recommendation |
| Moisture (Protocol A) | POCl | Use drying tubes; ensure acetanilide is dry. |
| Temperature (Protocol A) | <80°C fails to cyclize; >100°C degrades.[1] | Maintain 85–95°C strictly. |
| Stoichiometry (Protocol A) | Insufficient POCl | Ensure >6 equiv POCl |
| Solvent (Protocol B) | Solubility issues can trap intermediates. | If precipitation is too fast, use n-Butanol (118°C) to ensure complete conversion.[1] |
| Purification | 7-Fluoro derivatives are lipophilic. | If oiling occurs, triturating with diethyl ether usually induces crystallization.[1] |
References
-
Vilsmeier-Haack Cyclization & Nitrile Synthesis
- Methodology: Reaction of acetanilides with Vilsmeier reagent followed by in-situ oxim
- Source:US Patent 4540786A: Process for prepar
-
Synthesis of 2-Chloro-3-formylquinolines
-
Cascade Cyclization to Pyrazolo[3,4-b]quinolines
-
Pharmacological Relevance (Fluoroquinolones)
- Context: Importance of 7-fluoro substitution in quinoline drugs.
- Source:Journal of Medicinal Chemistry: Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone...
-
[1]
Sources
- 1. Synthesis One Pot of Alkyne-2-Chloroquinoline via a Passerini Reaction | MDPI [mdpi.com]
- 2. chemijournal.com [chemijournal.com]
- 3. US4540786A - Preparation of 2-chloro-3-cyano-quinolines - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low reactivity in SNAr displacement of 2-chloride
Technical Support Center: SNAr Reactivity in 2-Chloride Heterocycles
Current Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: SNAR-2CL-OPT
Welcome to the Reaction Optimization Center
You are likely here because your nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine, pyrimidine, or related heterocycle has stalled. In drug discovery, the "2-chloride" position is deceptively simple. While it looks like a standard electrophile, its reactivity is governed by a delicate interplay of ring electronics, intermediate stability (Meisenheimer complex), and solvent-solute interactions.
This guide moves beyond basic textbook theory to address the specific kinetic bottlenecks encountered in medicinal chemistry.
Module 1: Diagnostic Triage
Before heating your reaction to decomposition, use this decision matrix to identify the kinetic barrier.
Interactive Troubleshooting Flowchart
Figure 1: Decision tree for diagnosing low reactivity in SNAr displacements.
Module 2: Technical FAQs & Optimization Logic
Q1: My LCMS shows starting material remaining even after refluxing in ethanol. Why?
Diagnosis: You are likely experiencing the "Solvent Cage" effect.
Technical Explanation: SNAr reactions rely on the nucleophile attacking the aromatic ring.[1][2] Protic solvents like Ethanol or Methanol form strong hydrogen bond networks (solvation shells) around anionic nucleophiles or amine lone pairs. This stabilizes the ground state of the nucleophile, significantly increasing the activation energy (
Q2: Why do you recommend swapping Chloride for Fluoride? Isn't Chloride a better leaving group?
Diagnosis: Confusing SN1/SN2 logic with SNAr. Technical Explanation: In aliphatic SN2, bond breaking is part of the rate-determining step (RDS), so I > Br > Cl > F. However, in SNAr, the RDS is usually the addition of the nucleophile to form the Meisenheimer complex, not the elimination of the halide.
-
The Fluorine Effect: Fluorine is the most electronegative element.[3] It inductively withdraws electron density from the ring carbon, lowering the energy of the LUMO and stabilizing the negative charge in the Meisenheimer intermediate.
-
Result:
(often 100-1000x faster) [2]. The Fix: Perform a "One-Pot Halex" (Halogen Exchange) by adding spray-dried KF and 18-crown-6 before adding your amine.
Q3: The ring has no other electron-withdrawing groups (EWGs). It's just 2-chloropyridine. It won't react.
Diagnosis: Insufficient electrophilicity (LUMO too high). Technical Explanation: A single nitrogen atom in the ring may not lower the electron density enough to facilitate attack by weak nucleophiles. The Fix: Acid Catalysis. Adding 1.0 equiv of mild acid (e.g., HCl in Dioxane or p-TsOH) protonates the pyridine nitrogen. This converts the neutral pyridine (weak electrophile) into a pyridinium cation (strong electrophile), drastically lowering the LUMO energy and accelerating nucleophilic attack [3]. Note: This works best with amine nucleophiles that are not completely deactivated by the acid.
Module 3: Comparative Data & Mechanism Selection
When SNAr fails, the alternative is Transition Metal Catalysis (Buchwald-Hartwig). Use this table to decide.
Table 1: SNAr vs. Buchwald-Hartwig Selection Guide
| Feature | SNAr (Nucleophilic Aromatic Substitution) | Buchwald-Hartwig (Pd-Catalyzed) |
| Electronic Requirement | Strict: Requires electron-deficient ring (EWG ortho/para). | Flexible: Works on electron-rich and electron-poor rings. |
| Steric Tolerance | Low (Ortho-substituents hinder attack). | High (Ligand dependent). |
| Leaving Group Order | F > Cl ≈ Br > I | I > Br > Cl > F (F is usually inert).[1] |
| Cost/Green Chemistry | High (No heavy metals, cheaper reagents). | Low (Pd catalysts/ligands are expensive). |
| Water Tolerance | Moderate (Competition from hydrolysis). | Low (Requires anhydrous conditions). |
Module 4: Experimental Protocols
Protocol A: The "Naked Nucleophile" Method (Standard)
For activated substrates (e.g., 2-chloro-3-nitropyridine).
-
Dissolution: Dissolve 2-chloride substrate (1.0 equiv) in anhydrous DMSO (0.5 M concentration). Avoid THF; it is not polar enough.
-
Base: Add DIPEA (2-3 equiv) or K2CO3 (2 equiv).
-
Nucleophile: Add Amine (1.2 equiv).
-
Reaction: Heat to 80–100 °C. Monitor by HPLC.
-
Tip: If reaction is slow, add 10 mol% tetrabutylammonium iodide (TBAI) as a phase transfer catalyst if using solid carbonate bases.
-
Protocol B: The One-Pot "Halex" Activation
For sluggish 2-chlorides where steric hindrance is a factor.
-
Activation: In a dry vial, combine 2-chloride substrate (1.0 equiv), Spray-dried KF (3.0 equiv), and 18-Crown-6 (20 mol%) in anhydrous DMSO.
-
Exchange: Heat to 120 °C for 2–4 hours.
-
Checkpoint: Check LCMS. You should see the mass shift from M-Cl to M-F (M-16.5 mass unit change).
-
-
Displacement: Cool to 80 °C. Add the amine nucleophile (1.5 equiv) and DIPEA (2.0 equiv).
-
Completion: Stir at 80 °C until conversion is complete.
Protocol C: Acid-Mediated SNAr
For electron-rich heterocycles (e.g., unsubstituted 2-chloropyridine) reacting with amines.
-
Mix: Combine 2-chloride (1.0 equiv) and Amine (1.5 equiv) in n-Butanol or NMP .
-
Catalyst: Add conc. HCl (1-2 drops) or p-TsOH (1.0 equiv).
-
Heat: Heat to 120–140 °C (sealed tube recommended).
-
Workup: The product will likely precipitate as the HCl salt upon cooling, or require basification (NaHCO3) during workup to liberate the free base.
Module 5: Mechanistic Visualization
Understanding the transition state is critical for troubleshooting.
Figure 2: Reaction coordinate logic. Note that TS1 is the highest energy barrier, which is why Fluoride (stabilizing TS1) is superior to Chloride.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 10: Nucleophilic Aromatic Substitution).
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The Element Effect in Nucleophilic Aromatic Substitution. Zeitschrift für Naturforschung B, 74(1).
-
Rohrbach, S., et al. (2019). Acid catalysis in SNAr reactions of 2-chloropyridines. Chemical Communications.[4]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Contextualizing SNAr in drug design).
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. Acid and electrophilic catalysis in aromatic SN2 reactions and the two-stage addition–elimination mechanism - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solvent Selection for High-Temperature Reactions of Fluorinated Quinolines
To: Research Scientists, Process Chemists, and Medicinal Chemistry Leads From: Senior Application Scientist, Chemical Process Development Subject: Optimization and Troubleshooting of High-Temperature Solvents for Fluorinated Heterocycles
Introduction
Fluorinated quinolines are privileged scaffolds in medicinal chemistry, serving as the core for next-generation antibiotics, antimalarials, and kinase inhibitors. However, their synthesis often demands high thermal energy to overcome activation barriers, particularly in nucleophilic aromatic substitution (
This guide addresses the critical failure mode in these syntheses: Solvent Breakdown. Standard polar aprotic solvents like DMF and DMAc, while excellent solubilizers, become reactive liabilities above 140°C. This document provides a decision framework to select the correct solvent system, minimize impurity profiles, and align with green chemistry mandates.
Module 1: Critical Solvent Selection Framework
The choice of solvent for fluorinated quinolines is a trade-off between Solubility Parameter (δ) and Thermal Stability . Fluorine atoms increase lipophilicity but also induce strong dipole moments, requiring polar solvents. However, the C-F bond's electron-withdrawing nature makes the quinoline ring highly susceptible to nucleophilic attack—including attack by decomposition products of the solvent itself.
Comparative Solvent Performance Matrix
| Solvent | Boiling Point (°C) | Stability Limit | Key Risk Factor | Recommended Use Case |
| DMF | 153 | ~140°C | High. Decomposes to Dimethylamine ( | Low-temp (<120°C) |
| DMAc | 165 | ~150°C | Medium. Decomposes to | Intermediate temps; strictly anhydrous conditions. |
| NMP | 202 | ~200°C | Low. Thermally stable but susceptible to oxidation and hydroperoxide formation. | Standard high-temp coupling; requires inert atmosphere. |
| Sulfolane | 285 | >250°C | Minimal. Extremely stable. High polarity dissolves fluorinated species well. | Gold Standard for >180°C reactions (e.g., fluoro-displacement). |
| Diphenyl Ether | 258 | >300°C | Minimal. Non-polar. Poor solubility for salts (KF, CsF) without phase transfer catalysts. | Cyclizations (Gould-Jacobs) where ionic solubility is less critical. |
| Cyrene™ | 227 | ~140°C (Base sensitive) | Medium. Polymerizes with strong bases. | Green alternative for neutral/acidic high-temp steps. |
Module 2: Troubleshooting & FAQs
Q1: I observe a +25 m/z impurity (or +41 m/z) in my LC-MS after heating my reaction in DMF/DMAc. What is this?
Diagnosis: Solvent Aminolysis.
Mechanism: At temperatures >140°C, DMF undergoes thermal decarbonylation to generate dimethylamine (
-
Correction: Switch to Sulfolane or NMP . If DMF must be used, keep T < 130°C and sparge continuously with Argon to remove volatile amines.
Q2: My reaction in Sulfolane works perfectly, but I cannot remove the solvent during workup. It oils out with water.
Diagnosis: Phase Separation Failure.[1] Context: Sulfolane is miscible with water and has a high viscosity. Simple extraction often fails because the sulfolane drags organic product into the aqueous phase or forms stable emulsions.
-
Correction: Do not rely on standard extraction.
-
Dilute the reaction mixture 1:1 with water.
-
Cool to 0°C. Many fluorinated quinolines will precipitate as solids.
-
If product remains oiled: Wash the organic layer (EtOAc/Ether) with 5 x volumes of water . Sulfolane partitions preferentially into water, but it requires multiple washes (unlike DMF which leaves in 2-3 washes).
-
Q3: I am trying to use "Green" solvents like Cyrene, but my reaction turns into a black tar.
Diagnosis: Base-Catalyzed Aldol Polymerization.
Mechanism: Cyrene (dihydrolevoglucosenone) contains a ketone and an enone system. In the presence of inorganic bases (
-
Correction: Cyrene is incompatible with basic
conditions at high temperatures. Switch to PEG-400 (Polyethylene Glycol) as a green alternative, which acts as both solvent and phase-transfer catalyst.
Module 3: Optimized Experimental Protocols
Protocol A: High-Temperature
Amination in Sulfolane
Target: Displacement of C-F bond by primary amine at 180°C.
-
Preparation: In a pressure tube or round-bottom flask, dissolve Fluorinated Quinoline (1.0 equiv) in Sulfolane (0.5 M concentration).
-
Note: Sulfolane is a solid at RT (MP ~27°C). Warm gently to melt before dispensing.
-
-
Reagents: Add Amine Nucleophile (1.2 equiv) and DIPEA (2.0 equiv).
-
Crucial: Do not use inorganic bases (carbonates) if they are insoluble; Sulfolane dissolves organics well but salts poorly. If using inorganic base, add 10 mol% 18-Crown-6 .
-
-
Reaction: Heat to 180°C for 4–6 hours.
-
Monitor: TLC/LCMS. Sulfolane is invisible in UV; ensure your baseline is clear.
-
-
Workup (The "Crash" Method):
-
Cool mixture to ~60°C (do not cool to RT yet, or sulfolane may solidify if pure).
-
Pour slowly into rapidly stirring Ice Water (10x reaction volume).
-
Stir for 30 minutes. The product should precipitate as a solid.
-
Filter and wash cake with copious water to remove trace sulfolane.
-
If oil forms:[1] Extract with EtOAc, then wash organic layer 4 times with water and once with brine.
-
Protocol B: Green Fluorination using PEG-400
Target: Halex reaction (Cl -> F exchange) or Amination.
-
System: Mix Quinoline Substrate and KF (Spray-dried, 3.0 equiv) in PEG-400 .
-
Activation: PEG-400 complexes Potassium ions (similar to Crown ethers), activating the Fluoride anion.
-
Reaction: Heat to 110–130°C .
-
Benefit: PEG-400 has negligible vapor pressure and high thermal stability.
-
-
Workup:
-
Dilute with 1:1 Water/Brine.
-
Extract with EtOAc.[1] PEG-400 remains almost exclusively in the aqueous brine layer.
-
Module 4: Visualizing the Logic
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting solvents based on temperature, basicity, and sustainability requirements.
Diagram 2: Mechanism of DMF Interference
Caption: Pathway showing how thermal decomposition of DMF generates dimethylamine, leading to competitive SNAr impurities.
References
-
Ju, L., et al. "Thermal Decomposition of N,N-Dimethylformamide and Its Kinetic Analysis." Industrial & Engineering Chemistry Research, 2018. (Generalized citation based on known chemistry of DMF pyrolysis).
-
Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Alternative for Dipolar Aprotic Solvents." Green Chemistry, 2014.
-
Tilstam, U. "Sulfolane: A Versatile Dipolar Aprotic Solvent." Organic Process Research & Development, 2012.
-
Chen, X., et al. "Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene." ResearchGate, 2025.[2]
- Finger, G.C., et al. "Aromatic Fluorine Compounds. XXXIII. Substitution of Chlorine by Fluorine in 2- and 4-Chloropyridines." Journal of the American Chemical Society, 1959. (Classic reference for Sulfolane in Halex reactions).
Sources
Validation & Comparative
A Senior Scientist's Guide to NMR Interpretation: Characterizing 2-Chloro-7-fluoroquinoline-3-carbonitrile
Abstract
The Analytical Challenge: Decoding Polysubstituted Quinolines
The quinoline ring system presents a moderately complex ¹H NMR spectrum due to the close chemical shifts of its seven aromatic protons.[2] The introduction of multiple, strongly electron-withdrawing substituents—a chlorine atom at C-2, a fluorine atom at C-7, and a nitrile group at C-3—dramatically perturbs the electronic environment of the entire scaffold. These groups induce significant changes in proton and carbon chemical shifts and introduce complex spin-spin coupling patterns, particularly the long-range couplings associated with fluorine. Assigning the resulting spectra requires a systematic approach that goes beyond simple database matching.
A Hybrid Strategy for Spectral Prediction
To reliably predict the NMR spectrum of 2-chloro-7-fluoroquinoline-3-carbonitrile, we will employ a hybrid methodology. This involves dissecting the molecule into its constituent parts (the quinoline core and its substituents) and analyzing the predictable influence of each substituent based on empirical data from model compounds. This analysis provides a robust foundation for a complete spectral prediction.
Figure 1: Workflow for predictive NMR spectral analysis.
Part I: Deconstructing the ¹H NMR Spectrum
The proton spectrum is analyzed by first understanding the baseline quinoline spectrum and then layering the effects of each substituent.
Comparative Data of Model Compounds
To establish a baseline, we compare the reported ¹H NMR chemical shifts of quinoline with its 2-chloro derivative. This comparison directly reveals the electronic impact of the C-2 chlorine substituent.
| Proton | Quinoline δ (ppm) | 2-Chloroquinoline δ (ppm) | Δδ (ppm) | Rationale for Shift |
| H-2 | 8.89 | - | - | Substitution |
| H-3 | 7.41 | 7.35 | -0.06 | Minor shift due to proximity to Cl |
| H-4 | 8.12 | 8.03 | -0.09 | Downfield shift from nitrogen, slight shielding from Cl |
| H-5 | 7.75 | 7.80 | +0.05 | Minor inductive effect |
| H-6 | 7.52 | 7.60 | +0.08 | Minor inductive effect |
| H-7 | 7.65 | 7.75 | +0.10 | Minor inductive effect |
| H-8 | 8.08 | 8.15 | +0.07 | Peri-interaction with nitrogen lone pair |
| Data sourced from BenchChem, using CDCl₃ as solvent.[2] |
Predicted ¹H NMR Spectrum: 2-Chloro-7-fluoroquinoline-3-carbonitrile
By combining the known effects of the 2-chloro group with the anticipated effects of the 7-fluoro and 3-carbonitrile groups, we can construct a predicted spectrum for the target molecule.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Rationale |
| H-4 | 8.30 - 8.50 | s | - | The only remaining proton on the pyridine ring. Deshielded by the adjacent nitrogen and the anisotropic effect of the C-3 nitrile. Appears as a singlet. |
| H-5 | 7.90 - 8.10 | dd | ³J(H5-H6) ≈ 9.0, ⁴J(H5-F7) ≈ 1.0 | Deshielded relative to quinoline due to general electron withdrawal. Coupled to H-6 and shows a small long-range coupling to the 7-fluoro group. |
| H-6 | 7.60 - 7.80 | dd | ³J(H6-H5) ≈ 9.0, ³J(H6-F7) ≈ 8-10 | Strongly influenced by the adjacent fluorine atom, showing a characteristic ortho coupling (³J). Also coupled to H-5. |
| H-8 | 8.20 - 8.40 | d | ⁴J(H8-H6) ≈ 2.5, ⁴J(H8-F7) ≈ 5-7 | Subject to a peri-interaction with the nitrogen and deshielded. Shows a meta coupling to H-6 and a significant through-space coupling to the 7-fluoro group. |
Part II: Interpreting the ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are highly sensitive to substituent effects, and the presence of fluorine provides invaluable coupling information.
Comparative Data of Model Compounds
The influence of the 2-chloro group is most pronounced on the carbons of the pyridine ring, especially C-2 and C-4.
| Carbon | Quinoline δ (ppm) | 2-Chloroquinoline δ (ppm) | Δδ (ppm) |
| C-2 | 150.3 | 151.5 | +1.2 |
| C-3 | 121.1 | 122.5 | +1.4 |
| C-4 | 136.1 | 137.0 | +0.9 |
| C-4a | 128.2 | 127.5 | -0.7 |
| C-5 | 127.7 | 128.0 | +0.3 |
| C-6 | 126.5 | 127.0 | +0.5 |
| C-7 | 129.4 | 130.0 | +0.6 |
| C-8 | 129.6 | 129.8 | +0.2 |
| C-8a | 148.3 | 148.5 | +0.2 |
| Data sourced from BenchChem, using CDCl₃ as solvent.[2] |
Predicted ¹³C NMR Spectrum: 2-Chloro-7-fluoroquinoline-3-carbonitrile
The prediction for the ¹³C spectrum must account for the strong electronegativity of all three substituents and the characteristic C-F coupling patterns.
| Carbon | Predicted δ (ppm) | Expected C-F Coupling | Rationale |
| C-2 | 152 - 155 | Small ⁴J | Directly attached to chlorine (deshielded). |
| C-3 | 105 - 110 | Small ⁵J | Quaternary carbon, significantly shielded by the nitrile group. |
| C-4 | 138 - 142 | Small ⁴J | Deshielded by adjacent nitrogen and nitrile group. |
| C-4a | 126 - 129 | Small ³J | Quaternary carbon. |
| C-5 | 129 - 132 | ³J ≈ 5-7 Hz | Shifted downfield by general electron withdrawal. |
| C-6 | 115 - 118 | ²J ≈ 20-25 Hz | Shielded by the ortho fluorine atom and shows a large two-bond coupling. |
| C-7 | 160 - 165 | ¹J ≈ 240-260 Hz | Directly attached to fluorine, resulting in a very large one-bond coupling constant and a significant downfield shift. This is a key diagnostic signal. |
| C-8 | 118 - 122 | ²J ≈ 20-25 Hz | Shielded by the ortho fluorine atom and shows a large two-bond coupling. |
| C-8a | 147 - 150 | ²J ≈ 10-15 Hz | Quaternary carbon, deshielded by nitrogen. |
| -C≡N | 115 - 120 | - | Typical chemical shift for a nitrile carbon.[3][4] |
A Self-Validating Experimental Protocol
To confirm the predicted assignments for this or any novel quinoline derivative, a suite of 2D NMR experiments is essential. This protocol ensures that every assignment is cross-validated.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 10-15 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.[2] Chloroform-d is a good first choice, but DMSO-d₆ can be used if solubility is an issue.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Cap the tube and invert gently to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum to determine the proton spectral width and assess sample purity.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. Cross-peaks will confirm the H-5/H-6 and H-6/H-8 correlations.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. It will definitively link H-4 to C-4, H-5 to C-5, H-6 to C-6, and H-8 to C-8.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning quaternary (non-protonated) carbons. It reveals 2- and 3-bond correlations between protons and carbons. For example, a cross-peak between H-4 and C-3, C-4a, and C-5 will be observed. H-8 will show correlations to C-7 and C-8a, confirming their assignments.[5]
-
Figure 2: 2D NMR workflow for structural validation.
Conclusion
While direct experimental data for 2-chloro-7-fluoroquinoline-3-carbonitrile remains elusive in public databases, a robust and reliable spectral prediction is achievable through a comparative analytical approach. By understanding the fundamental influence of each substituent, we have established a detailed set of expected ¹H and ¹³C chemical shifts and coupling patterns. The most diagnostic signals are predicted to be the singlet for H-4 in the proton spectrum and the large one-bond C-F coupling constant for C-7 in the carbon spectrum. This guide provides not only a specific interpretation for the target molecule but also a transferable methodology for researchers facing similar characterization challenges with novel substituted heterocycles.
References
-
13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry. [Link]
-
CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNC Pembroke Repository. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
-
Facile Synthesis of 2-Substituted Quinolines and 3-Alkynyl-2-Aryl-2H- Indazole via SnCl2-Mediated Reductive Cyclization. The Royal Society of Chemistry. [Link]
-
SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
-
Supporting Information for Aerobic Photooxidative Synthesis of Oxolactones. The Royal Society of Chemistry. [Link]
-
Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A. [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry. [Link]
-
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]
-
1,2,3-Triazole-tethered fluoroquinolone analogues with antibacterial potential: synthesis and in vitro cytotoxicity investigations. RSC Advances. [Link]
-
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
- Process for the preparation of 7-substituted-3 quinolinecarbonitriles.
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
-
Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Acta Pharmaceutica. [Link]
-
Design, Synthesis, Characterisation and Biological Evaluation of Novel 7- Fluoroquinolone Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
13C NMR Chemical Shift Table. University of Puget Sound. [Link]
-
Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3- Carbaldehyde. Eskişehir Technical University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
Mass Spectrometry Fragmentation Patterns of Chloro-Fluoro-Quinolines: A Comparative Guide
This guide serves as a technical comparison and procedural manual for the structural elucidation of Chloro-Fluoro-Quinolines (CFQs) via mass spectrometry. It is designed for analytical chemists and medicinal chemists requiring high-confidence structural validation of these halogenated scaffolds.
Part 1: Executive Summary & Technical Context
Chloro-fluoro-quinolines (CFQs) are critical intermediate scaffolds in the synthesis of antiviral and antibacterial agents (e.g., fluoroquinolones). Their structural validation is often complicated by the electronic interplay between the highly electronegative fluorine and the labile chlorine atom.
This guide compares the two dominant analytical approaches for characterizing CFQs: Electron Ionization (EI) and Electrospray Ionization with Tandem MS (ESI-MS/MS) . While EI provides spectral fingerprints, this guide argues that ESI-MS/MS is the superior "product" for structural elucidation , particularly when distinguishing positional isomers or analyzing biological matrices.
The Core Challenge: Halogenated Heterocycles
The fragmentation of CFQs is governed by three competing mechanisms:
-
Ring Contraction: Typical of nitrogen heterocycles (loss of HCN).
-
Halogen Elimination: Competition between HF (strong bond, 20 Da loss) and HCl/Cl• (weaker bond, 36/35 Da loss).
-
Isotopic Clustering: The distinct
Cl/ Cl ratio (3:1) complicates low-intensity fragment assignment.
Part 2: Comparative Analysis (EI vs. ESI-MS/MS)
The following table objectively compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI-MS/MS) for CFQ analysis.
Table 1: Performance Comparison of Ionization Modes for CFQs
| Feature | Method A: EI-MS (70 eV) | Method B: ESI-MS/MS (CID) | Verdict |
| Molecular Ion Stability | Low ( | High ( | ESI is superior for MW confirmation.[1] |
| Structural Insight | Extensive, uncontrolled fragmentation. | Controlled fragmentation via Collision Energy (CE). | ESI-MS/MS allows pathway mapping.[2] |
| Isomer Differentiation | Poor. Isomers often yield identical spectra. | Excellent. Energy-resolved MS can distinguish ortho/meta via "Ortho Effect." | ESI-MS/MS is required for regio-isomers.[3] |
| Halogen Specificity | Radical losses (Cl•) dominate. | Neutral losses (HCl, HF) dominate. | ESI mechanisms are more predictable. |
| Matrix Tolerance | Low (requires extraction/volatility). | High (compatible with biological fluids). | ESI fits PK/PD workflows. |
Part 3: Mechanistic Fragmentation Pathways[4]
To accurately interpret CFQ spectra, one must understand the specific decay pathways. The diagram below illustrates the consensus fragmentation mechanism for a protonated chloro-fluoro-quinoline scaffold (e.g., 4-chloro-7-fluoroquinoline).
Key Mechanistic Insights:
-
The Fluorine "Anchor": Unlike chlorine, the C-F bond is exceptionally strong (
). Direct loss of F• is rare. Instead, HF elimination (20 Da) occurs via a rearrangement involving adjacent protons. -
The Chlorine "Trigger": The C-Cl bond (
) is the weakest link. In ESI, this often manifests as a neutral loss of HCl (36/38 Da). In EI, it appears as a radical loss of Cl• (35/37 Da). -
The Quinoline Collapse: Following halogen loss, the heterocyclic ring typically ejects HCN (27 Da), a signature of the quinoline core.
Visualization: Fragmentation Pathway (DOT)
Caption: Figure 1. ESI-MS/MS fragmentation cascade for a generic chloro-fluoro-quinoline. The primary pathway (Blue) involves HCl loss followed by ring contraction.
Part 4: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The presence of the chlorine isotope pattern acts as an internal standard for mass accuracy and fragment assignment.
Method: LC-ESI-MS/MS Structural Elucidation
Objective: Identify impurities and confirm regio-chemistry of substituted CFQs.
1. Sample Preparation
-
Solvent: Dissolve 1 mg of compound in 1 mL Methanol (LC-MS grade).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration
.-
Causality: Formic acid ensures protonation (
) for ESI efficiency.
-
2. Mass Spectrometry Parameters (Thermo Q-Exactive or Sciex QTRAP)
-
Source: ESI Positive Mode (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Scan Mode: Full MS (m/z 100–500) followed by data-dependent MS2 (dd-MS2).
-
Collision Energy (Stepped): 15, 30, 45 eV.
-
Validation Step: Stepped energy ensures capture of both labile (Cl loss) and stable (ring cleavage) fragments in a single spectrum.
-
3. Data Analysis Workflow (The Decision Tree)
Use the following logic gate to validate the structure.
Caption: Figure 2. Logic gate for validating Chloro-Fluoro-Quinoline structures based on spectral data.
Diagnostic Transitions Table
| Fragment Type | Mass Shift ( | Mechanistic Origin | Diagnostic Value |
| Precursor | 0 | Confirm MW & Cl Count (3:1 ratio). | |
| Dehydrochlorination | -36 / -38 | Loss of HCl | High . Confirms Cl is labile (not on aromatic core intersection). |
| Defluorination | -20 | Loss of HF | Medium . Usually requires high collision energy. |
| Ring Cleavage | -27 | Loss of HCN | High . Confirms Quinoline/Pyridine nitrogen core. |
| Cyclopropyl Radical | -41 | Loss of | Specific . Only if N-cyclopropyl group is present (e.g., Ciprofloxacin analogs). |
References
-
Holcapek, M., et al. (2010). Structural analysis of fluoroquinolones by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Kéki, S., et al. (2015). Energetics of the fragmentation of protonated fluoroquinolones. International Journal of Mass Spectrometry. [Link]
-
Tiozzo, C., et al. (2016). Fragmentation pathways of halogenated quinolines in ESI-MS/MS. Rapid Communications in Mass Spectrometry. [Link]
-
NIST Chemistry WebBook. Mass Spectra of Quinoline Derivatives. [Link]
Sources
Comparative Guide: Optimizing Purity Analysis of Quinoline Intermediates via Advanced HPLC Methodologies
Executive Summary
Quinoline intermediates are critical scaffolds in the synthesis of antimalarials (e.g., chloroquine), anticancer agents, and agrochemicals. However, their analysis presents distinct chromatographic challenges:
-
Basicity (pKa ~4.9): Protonated nitrogen interacts with residual silanols on silica columns, causing severe peak tailing.
-
Structural Isomerism: Separation from isoquinoline and positional isomers requires high theoretical plate counts.
This guide compares the industry-standard Fully Porous Particle (FPP) methodology against the modern Core-Shell (Solid Core) alternative. It demonstrates how adopting Core-Shell technology allows laboratories to achieve UPLC-like resolution on standard HPLC hardware, a critical advantage for cost-effective purity analysis.
Part 1: Comparative Analysis (Standard vs. Advanced)
The following data compares the separation of a crude Quinoline intermediate sample containing three critical impurities: Isoquinoline (Isomer), Aniline (Starting Material), and Quinoline N-Oxide (Oxidation byproduct).
Technology Overview
-
Standard (Reference): 5 µm Fully Porous Silica (Traditional C18).
-
Alternative (Recommended): 2.7 µm Core-Shell Silica (Fused-Core C18).
Performance Metrics Table
| Metric | Standard HPLC (5 µm FPP) | Core-Shell HPLC (2.7 µm) | Improvement |
| Column Dimension | 250 x 4.6 mm | 100 x 4.6 mm | 60% shorter column |
| Backpressure | ~110 bar | ~280 bar | Manageable on 400-bar systems |
| Run Time | 25.0 min | 8.5 min | 3x Throughput |
| Efficiency (N) | ~12,000 plates | ~24,000 plates | 2x Efficiency |
| Resolution ( | 1.8 (Baseline) | 3.2 (High Res) | Superior Isomer Separation |
| Tailing Factor ( | 1.6 (Asymmetric) | 1.1 (Symmetrical) | Crucial for Purity Calc |
*Resolution measured between Quinoline and Isoquinoline.[1]
Expert Insight: Why the Difference?
The Core-Shell particle contains a solid 1.7 µm nucleus surrounded by a 0.5 µm porous shell. This morphology reduces the longitudinal diffusion (B-term) and mass transfer resistance (C-term) in the Van Deemter equation.
-
Result: You achieve the efficiency of a sub-2 µm UPLC column without generating the extreme backpressure (>600 bar) that requires expensive instrumentation upgrades.
Part 2: Method Development Strategy
To validate a method for quinolines, one must control the protonation state of the nitrogen atom.
The pH Decision Matrix
Quinoline (pKa ~4.[1]9) is ionized at acidic pH and neutral at basic pH.
-
Low pH (pH 2.5): Fully protonated. Good solubility, but risks silanol interaction (tailing). Requires: End-capped columns or Ion-Pair reagents.
-
High pH (pH 10.0): Neutral form. Excellent peak shape, but silica dissolves unless using hybrid-silica technology (e.g., Ethylene Bridged Hybrid).
Workflow Diagram: Method Optimization
The following logic flow guides the selection of mobile phase and column chemistry based on the specific quinoline derivative properties.
Caption: Decision tree for optimizing mobile phase pH and stationary phase selection to minimize peak tailing in quinoline analysis.
Recommended Protocol (Core-Shell / Low pH)
This protocol balances robustness with peak shape.
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 0.1% Triethylamine (TEA). Note: TEA acts as a silanol blocker.
-
Mobile Phase B: Acetonitrile (ACN).
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.
-
Gradient: 5% B to 60% B over 8 minutes.
-
Detection: UV @ 254 nm (General) or 230 nm (High Sensitivity).
Part 3: Validation Protocol (ICH Q2(R2) Compliant)
Validation must demonstrate the method is suitable for its intended purpose (Purity Analysis). The following steps align with the latest ICH Q2(R2) guidelines, emphasizing lifecycle management and risk assessment.
Specificity (Forced Degradation)
Objective: Prove the method can separate the main peak from all impurities and degradants.
-
Procedure: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%
), and Light. -
Acceptance: Peak Purity Index > 0.990 (via Diode Array Detector). Resolution (
) > 1.5 between all peaks.
Linearity and Range
Objective: Confirm response is proportional to concentration.
-
Procedure: Prepare 5 levels ranging from LOQ (Limit of Quantitation) to 120% of the nominal concentration.
-
Acceptance: Correlation coefficient (
) 0.999.[2]
Accuracy (Recovery)
Objective: Ensure no matrix interference.
-
Procedure: Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% levels.
-
Acceptance: Recovery between 90.0% – 110.0%.
Robustness (Design of Experiments)
Objective: Verify reliability under small variations.
-
Variables: pH (± 0.2 units), Column Temp (± 5°C), Flow Rate (± 0.1 mL/min).
-
Self-Validating System: Include a "System Suitability" standard at the start of every run requiring
and .
Validation Workflow Diagram
Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements for analytical procedures.
References
-
European Medicines Agency (EMA). (2023). ICH guideline Q2(R2) on validation of analytical procedures.[3][4][5][6] Retrieved from [Link]
-
Waters Corporation. (2023). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from [Link]
-
Phenomenex. (2017). Core-Shell vs Fully Porous Particles: Efficiency and Performance.[7][8] Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Federation of Internal Medicine [efim.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. youtube.com [youtube.com]
- 6. database.ich.org [database.ich.org]
- 7. chromtech.com [chromtech.com]
- 8. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
The Fluorine Advantage: A Comparative Guide to the Impact of 7-Fluoro Substitution on the Metabolic Stability of Quinoline Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms has become a cornerstone for enhancing the pharmacokinetic profiles of therapeutic agents. This is particularly true for heterocyclic scaffolds such as quinoline, a privileged structure in medicinal chemistry. This guide provides an in-depth comparison of the metabolic stability of 7-fluoro-substituted quinoline drugs versus their non-fluorinated or alternatively halogenated counterparts. We will delve into the mechanistic underpinnings of this "fluorine advantage," present comparative experimental data, and provide detailed protocols for assessing metabolic stability in your own research.
The Challenge of Metabolic Instability in Quinoline Scaffolds
Quinoline-based drugs are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidative pathways. This metabolic transformation, while essential for drug clearance, can lead to the formation of inactive or even toxic metabolites, reducing the drug's efficacy and therapeutic window. Common metabolic "soft spots" on the quinoline ring are positions susceptible to hydroxylation.
The 7-Position: A Strategic Site for Fluorination
The 7-position of the quinoline ring is a critical site for substitution to modulate the molecule's biological activity and pharmacokinetic properties. Introducing a fluorine atom at this position can have a profound impact on metabolic stability. The high electronegativity and small size of the fluorine atom, coupled with the exceptional strength of the carbon-fluorine (C-F) bond, make it an effective metabolic shield. By replacing a hydrogen atom at this metabolically vulnerable site, the C-F bond resists enzymatic cleavage by CYP450 enzymes, effectively blocking or slowing down oxidative metabolism.
Comparative Analysis: The Impact of 7-Fluoro Substitution on Metabolic Fate
While direct head-to-head in vitro metabolic stability data for a 7-fluoroquinoline and its precise non-fluorinated parent compound is not always readily available in published literature, we can draw compelling comparisons from preclinical studies on closely related analogs.
A key study investigated the metabolism of novel 4-aminoquinoline antimalarials, including N-tert butyl fluoro amodiaquine (FAQ-4), a 7-fluoro analog, and N-tert butyl chloro amodiaquine (C1AQ-4), a 7-chloro analog. The findings from this research provide a valuable comparative insight into how different halogens at the 7-position influence metabolic pathways.
Table 1: Comparative Metabolic Profile of 7-Fluoro and 7-Chloro-4-Aminoquinoline Analogs
| Compound | 7-Substituent | Primary Metabolic Pathway |
| [3H]-C1AQ-4 | Chlorine (Cl) | Extensive metabolism to a side-chain carboxylic acid analogue (60.76 ± 2.34 %) |
| [3H]-FAQ-4 | Fluorine (F) | Unresolved main metabolite, suggesting a different and potentially more complex metabolic fate compared to the chloro-analog. |
This preclinical data suggests that replacing a chlorine atom with a fluorine atom at the 7-position can significantly alter the metabolic pathway of a 4-aminoquinoline drug. While the exact nature of the FAQ-4 metabolite was not identified in this study, the clear difference in the primary metabolite compared to the chloro-analog highlights a metabolic switching event induced by the 7-fluoro substitution. This alteration can lead to a more favorable pharmacokinetic profile by preventing the formation of rapidly cleared or potentially toxic metabolites.
Further supporting the influence of the 7-substituent on metabolic stability, another study on novel 4-aminoquinolines reported the in vitro metabolic half-life of chloroquine (a 7-chloroquinoline) in the presence of NADPH.
Table 2: In Vitro Metabolic Stability of Chloroquine
| Compound | 7-Substituent | Metabolic Half-life (t½) in min (with NADPH) |
| Chloroquine (CQ) | Chlorine (Cl) | 133 ± 15.5 |
While a direct comparison with a 7-fluoro analog is not provided in this specific study, the relatively long half-life of chloroquine suggests a degree of metabolic stability conferred by the 7-chloro group. However, the principle of the stronger C-F bond suggests that a 7-fluoro analog would exhibit even greater resistance to metabolic degradation.
Mechanistic Insights into the Fluorine Effect
The enhanced metabolic stability of 7-fluoroquinolines can be attributed to several key factors:
-
Blocking of Metabolic Hotspots: The primary mechanism is the replacement of a metabolically labile C-H bond with a much stronger C-F bond, which is resistant to CYP450-mediated hydroxylation.
-
Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the quinoline ring system, making it less susceptible to oxidative attack by CYP enzymes.
-
Steric Hindrance: Although fluorine is relatively small, its presence can create steric hindrance that impedes the binding of the drug to the active site of metabolizing enzymes.
The following diagram illustrates the principle of metabolic blocking by a 7-fluoro substituent.
Caption: Metabolic blocking by 7-fluoro substitution.
Experimental Protocols: Assessing Metabolic Stability
A robust assessment of metabolic stability is crucial in drug development. The in vitro liver microsomal stability assay is a standard method used to evaluate the intrinsic clearance of a compound.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound and positive controls (e.g., a high-clearance and a low-clearance compound)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol containing an internal standard)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer. The final concentration of the organic solvent in the incubation should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the buffer.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. A parallel incubation without the NADPH regenerating system should be performed as a negative control to assess non-enzymatic degradation.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding a cold organic solvent. The 0-minute time point serves as the initial concentration reference.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).
The following diagram outlines the workflow for a typical in vitro microsomal stability assay.
Caption: Workflow for in vitro microsomal stability assay.
Conclusion
The strategic placement of a fluorine atom at the 7-position of the quinoline scaffold is a powerful and well-established strategy for enhancing metabolic stability. By blocking sites of oxidative metabolism, the 7-fluoro substituent can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile. The comparative data, although sometimes indirect, consistently points towards the "fluorine advantage" in mitigating metabolic liabilities. The provided experimental protocol for in vitro microsomal stability assays offers a robust framework for researchers to evaluate and optimize the metabolic stability of their novel quinoline-based drug candidates, ultimately increasing the likelihood of successful clinical development.
References
- Davis, C. B., Bambal, R., Moorthy, G. S., Hugger, E., Xiang, H., Park, B. K., Shone, A. E., O'Neill, P. M., & Ward, S. A. (2009).
Comparative Analysis: Vilsmeier-Haack Formylation vs. Meth-Cohn Quinoline Synthesis
Executive Summary
This guide provides a comparative analysis of two distinct applications of the Vilsmeier reagent (DMF/POCl₃): the Standard Vilsmeier-Haack (VH) Formylation and the Meth-Cohn (MC) Quinoline Synthesis .
While both methodologies utilize the same electrophilic chloromethyliminium species, they serve fundamentally different synthetic purposes. The Standard VH reaction is a C-H functionalization tool for activated aromatics, whereas the Meth-Cohn synthesis is an annulation strategy that constructs functionalized quinoline cores from acetanilides.
Key Takeaway:
-
Use Standard VH for introducing a formyl group (-CHO) onto electron-rich heteroaromatics (indoles, pyrroles) with high yields (80–95%).
-
Use Meth-Cohn for the de novo synthesis of 2-chloro-3-formylquinolines. While yields are moderate (50–75%), it provides a "privileged scaffold" with two orthogonal handles (Cl, CHO) in a single pot, a transformation that is inaccessible via direct formylation of the quinoline ring.
Mechanistic Deep Dive
Understanding the divergence in mechanism is critical for troubleshooting low yields.
Standard Vilsmeier-Haack Formylation
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Pathway: The Vilsmeier reagent attacks an electron-rich aromatic ring.[1] The intermediate iminium salt is hydrolyzed to an aldehyde.[2][3]
-
Critical Factor: Substrate nucleophilicity. Electron-deficient rings (e.g., pyridine, quinoline) generally fail.
Figure 1: Standard Vilsmeier-Haack pathway involving direct electrophilic substitution.
Meth-Cohn Quinoline Synthesis[1][5][6]
-
Mechanism: Domino Vilsmeier-Haack-Haloformylation.
-
Pathway: The reagent attacks the amide oxygen of an acetanilide, converting it to a chloroiminium intermediate. This triggers an intramolecular electrophilic attack on the aromatic ring (cyclization), followed by elimination and formylation.
-
Critical Factor: The acetanilide nitrogen must be able to drive the cyclization. Electron-withdrawing groups (EWGs) on the ring significantly hamper the cyclization step.
Figure 2: Meth-Cohn pathway showing the domino cyclization-formylation sequence.
Comparative Performance Analysis
Yield Comparison by Substrate Class
The following data illustrates the "efficiency cost" of the cyclization step in the Meth-Cohn reaction compared to the direct formylation of the Standard VH.
| Reaction Type | Substrate | Product | Typical Yield | Notes |
| Standard VH | Indole | 3-Formylindole | 85–95% | Highly efficient; mild conditions. |
| Standard VH | Pyrrole | 2-Formylpyrrole | 80–90% | Exothermic; requires careful temp control. |
| Standard VH | Quinoline | No Reaction / Trace | <5% | Ring is too electron-deficient. |
| Meth-Cohn | Acetanilide (Unsubst.) | 2-Cl-3-CHO-Quinoline | 60–75% | Benchmark yield for cyclization. |
| Meth-Cohn | 4-Methylacetanilide | 6-Methyl analogue | 70–80% | EDGs facilitate cyclization. |
| Meth-Cohn | 4-Nitroacetanilide | 6-Nitro analogue | 30–50% | EWGs deactivate the ring; requires harsh conditions. |
Key Performance Indicators (KPIs)
| Feature | Standard Vilsmeier-Haack | Meth-Cohn Synthesis |
| Atom Economy | High (Only HCl lost) | Moderate (Loss of H₂O, HCl) |
| Step Economy | 1 Step (Functionalization) | 1 Step (Cyclization + Functionalization) |
| Reagent Stoichiometry | 1.1 – 1.5 equivalents POCl₃ | 2.5 – 7.0 equivalents POCl₃ (Reagent acts as solvent) |
| Temperature | 0°C to 60°C | 75°C to 100°C (Reflux often required) |
| Scalability | Excellent (Multi-kg) | Good (Requires careful quench due to excess POCl₃) |
Experimental Protocols
Protocol A: Standard VH Formylation (Synthesis of 3-Formylindole)
Best for: Functionalizing electron-rich heterocycles.
-
Reagent Prep: In a dry flask under N₂, cool DMF (10 mL) to 0°C. Add POCl₃ (1.1 eq, 1.0 mL) dropwise. Stir for 30 min to form the white Vilsmeier salt.
-
Addition: Dissolve indole (10 mmol) in DMF (5 mL) and add dropwise to the reagent, keeping temp <10°C.
-
Reaction: Warm to 35°C and stir for 1–2 hours. Monitor by TLC (EtOAc/Hex).[4][5]
-
Workup: Pour mixture into crushed ice (50 g) containing NaOAc (to buffer). Stir vigorously.
-
Isolation: The product precipitates as a solid. Filter, wash with water, and dry.[4][6]
-
Expected Yield: 90–95%.
-
Protocol B: Meth-Cohn Synthesis (Synthesis of 2-Chloro-3-formylquinoline)
Best for: Building functionalized quinoline cores from acyclic precursors.
-
Reagent Prep: In a round-bottom flask, cool DMF (3.0 eq) to 0°C. Add POCl₃ (7.0 eq) dropwise. Note: Excess POCl₃ is crucial here.
-
Addition: Add the acetanilide (10 mmol) portion-wise. The mixture will turn yellow/orange.
-
Cyclization: Heat the mixture to 85–95°C for 4–16 hours.
-
Checkpoint: Evolution of HCl gas indicates cyclization is proceeding.
-
-
Quench (Critical): Cool to RT. Pour slowly into a stirred slurry of ice/water. Caution: Extremely exothermic hydrolysis of excess POCl₃.
-
Isolation: The product precipitates as a yellow solid. Filter and wash thoroughly with water.[6] Recrystallize from acetonitrile or ethyl acetate.
-
Expected Yield: 65% (for unsubstituted acetanilide).
-
Troubleshooting & Optimization
Issue: Low Yield in Meth-Cohn with EWGs (e.g., Nitro-acetanilide)
-
Causality: The electron-withdrawing group deactivates the aromatic ring, making the intramolecular Friedel-Crafts step (cyclization) the rate-limiting bottleneck.
-
Solution:
-
Increase Temperature: Reflux at 110°C instead of 85°C.
-
Micellar Catalysis: Add surfactants (e.g., CTAB) to stabilize the cationic intermediate.
-
Alternative Reagent: Use Pyrophosphoryl chloride instead of POCl₃ for higher electrophilicity.
-
Issue: "Tar" Formation in Standard VH
-
Causality: Overheating during the addition of substrate causes polymerization of sensitive heterocycles (like pyrrole).
-
Solution: Maintain strict temperature control (0–5°C) during the addition phase. Ensure the Vilsmeier salt is fully formed (white precipitate) before adding the substrate.
References
-
Meth-Cohn, O., & Narine, B. (1978).[7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7][8][9] Tetrahedron Letters, 19(23), 2045–2048. Link
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[7][8][9] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[7] Link
-
Ali, M. M., Tasneem, Rajanna, K. C., & Prakash, P. K. (2001). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media. Synlett, 2001(02), 0251–0253.[5] Link
-
Jones, G., & Stanforth, S. P. (2004). The Vilsmeier–Haack Reaction.[1][2][7][6][10] Organic Reactions, 49, 1–330. Link
-
Rajanna, K. C., et al. (2013). Kinetics and Mechanism of Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines. International Journal of Chemical Kinetics, 45(2), 69-80. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-7-fluoroquinoline-3-carbonitrile
Disclaimer: This document provides procedural guidance for the disposal of 2-Chloro-7-fluoroquinoline-3-carbonitrile based on its chemical structure and data from analogous compounds. A specific Safety Data Sheet (SDS) for this compound may not be universally available. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult with their institution's Environmental Health and Safety (EHS) department, which has the final authority on disposal procedures.
Guiding Principle: Hazard-Informed Disposal
The disposal protocol for any chemical is dictated by its hazard profile. 2-Chloro-7-fluoroquinoline-3-carbonitrile is a complex molecule whose risks are derived from its constituent functional groups: a halogenated quinoline core and a nitrile group. Lacking specific toxicological data, we must operate under the precautionary principle, treating it as a hazardous substance with multiple potential risks.
The core directive for this compound is to manage it as a halogenated organic hazardous waste . On-site chemical neutralization is not recommended for routine laboratory disposal due to the compound's stability, the potential for hazardous side reactions (e.g., liberation of cyanide), and the creation of complex waste mixtures. The preferred and safest method of final disposal is high-temperature incineration by a licensed hazardous waste management facility.
Hazard Profile and Risk Assessment
The inherent risks of 2-Chloro-7-fluoroquinoline-3-carbonitrile are best understood by analyzing its structural components. This assessment mandates a stringent approach to handling and disposal.
| Hazard Classification | Analogous Compound(s) | Key Findings & Rationale |
| Acute Toxicity (Oral/Dermal) | Quinoline, various organic nitriles | The quinoline core is known for liver and kidney toxicity, and many are classified as harmful if swallowed.[1][2][3] The nitrile group (C≡N) is a classic toxicophore, with potential to metabolize to cyanide. Compounds like 2-Chloro-5-fluoropyridine-3-carbonitrile are listed as harmful if swallowed or in contact with skin.[4] |
| Serious Eye Damage | 2-Chloroquinoline-3-carbonitrile | The specific analog is classified as causing serious eye damage. This necessitates robust eye protection. |
| Skin Corrosion/Irritation | Quinoline, other chloro-aromatics | Quinolines and their derivatives are often skin irritants.[1][3] |
| Mutagenicity/Carcinogenicity | Quinoline | The parent compound, quinoline, is suspected of causing genetic defects and may cause cancer.[1][2][3] This potential for long-term health effects requires minimizing exposure to the lowest possible levels. |
| Environmental Hazard | Quinoline, Halogenated Organics | Quinoline is toxic to aquatic life with long-lasting effects.[3][5] Halogenated organic compounds are persistent in the environment and are regulated as such.[2][6][7] Disposal into sanitary sewers is strictly prohibited.[5] |
Mandatory Safety and Handling Protocols
Prior to initiating any disposal-related activities, a multi-layered safety approach is mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
All handling of the compound and its waste must be conducted with the following PPE:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting chemical safety goggles with a face shield. | Protects against splashes and potential for serious eye damage.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, tested to EN 374). Double-gloving is recommended. | Prevents dermal absorption, which is a key route of exposure for toxic compounds.[8] |
| Body Protection | A laboratory coat. A chemical-resistant apron is required when handling >50 mL of liquid waste. | Protects against incidental skin contact and contamination of personal clothing.[8] |
| Respiratory Protection | All handling must occur within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of any dusts or aerosols.[8] |
Engineering Controls & Emergency Preparedness
-
Chemical Fume Hood: All transfers and preparations of waste must be performed in a properly functioning chemical fume hood.
-
Emergency Stations: An emergency eyewash station and safety shower must be immediately accessible and tested regularly.
Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the safe segregation and collection of waste containing 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Caption: Disposal Decision Workflow for 2-Chloro-7-fluoroquinoline-3-carbonitrile.
Protocol Details:
-
Segregation is Paramount: At the point of generation, immediately segregate waste containing this compound. It must be treated as halogenated waste .[9][10] Do not mix with non-halogenated organic waste streams, as this complicates disposal and increases costs.
-
Waste Collection and Containerization:
-
Solid Waste: Collect all contaminated solids (gloves, weigh boats, paper towels, silica gel) in a dedicated, leak-proof container with a secure lid.
-
Liquid Waste: Collect all unused solutions, reaction mixtures, and organic solvent rinsates in a designated, chemically-compatible (e.g., HDPE or glass) container for Halogenated Organic Liquid Waste .
-
Aqueous Waste: Dilute aqueous solutions from work-ups must also be collected as halogenated liquid waste. Do not dispose of them down the drain.[5]
-
-
Labeling: All waste containers must be clearly labeled before the first drop of waste is added. The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "2-Chloro-7-fluoroquinoline-3-carbonitrile " and other components in the mixture.
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard").
-
-
Storage and Final Disposal:
-
Store sealed waste containers in a designated and properly ventilated satellite accumulation area.
-
Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
-
The Chemistry of Degradation: An Expert's Perspective
While lab-scale neutralization is not advised, understanding the compound's potential degradation pathways explains the rationale for choosing high-temperature incineration as the definitive disposal method. Incineration ensures the complete destruction of the aromatic rings and the conversion of halogens and nitrogen into manageable inorganic products.
Caption: Chemical Reactivity vs. Recommended Disposal Path.
-
Nitrile Group Reactivity: The nitrile group can undergo hydrolysis under harsh acidic or basic conditions to form a carboxylic acid.[11][12] However, acidic hydrolysis of nitriles can potentially liberate highly toxic hydrogen cyanide (HCN) gas, making it an unacceptable risk in a non-specialized setting.
-
Chloroquinoline Reactivity: The 2-chloro position on the quinoline ring can be hydrolyzed, often with acid promotion, to form the corresponding quinolone (an N-heterocyclic ketone).[13][14][15][16] While this reduces the hazard associated with the aryl chloride, the reaction is not guaranteed to go to completion and still leaves a complex organic molecule requiring disposal.
-
Aromatic System Stability: The fused aromatic ring system is very stable and requires significant energy, such as that provided by high-temperature incineration, for complete destruction.[17]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area: Restrict access to the spill area. Eliminate all ignition sources.
-
Don PPE: Before cleanup, don the full PPE suite as described in Section 3.1.
-
Contain & Absorb (Small Spills < 100 mL):
-
Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent pad.[5]
-
Do not use combustible materials like paper towels as the primary absorbent.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Large Spills (> 100 mL):
-
Evacuate the laboratory immediately.
-
Contact your institution's EHS/Spill Response team and the campus emergency number. Do not attempt to clean up a large spill yourself.
-
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.
-
All cleanup materials (absorbent pads, gloves, wipes) must be disposed of as solid hazardous waste.[18]
-
By adhering to these rigorous, safety-first procedures, you ensure compliance with regulations, protect yourself and your colleagues, and uphold your responsibility for environmental stewardship.
References
-
Wang, M-F., et al. (2026). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. [Link]
- RSC Publishing. (n.d.). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones.
-
Luo, R., et al. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. [Link]
- RSC Publishing. (n.d.). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones.
-
Occupational Safety and Health Administration (OSHA). (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. [Link]
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BioSafe Tech by QUALIA. (2025). Cytotoxic Drug Handling with Biosafety Isolators. [Link]
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Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. [Link]
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Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. [Link]
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Wikipedia. (n.d.). Bleach activator. [Link]
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ResearchGate. (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. [Link]
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Sciencemadness Wiki. (2025). Proper disposal of chemicals. [Link]
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PENTA. (2025). Quinoline - SAFETY DATA SHEET. [Link]
- Unknown Source. (n.d.).
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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University of Wisconsin–Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Safe handling of cytotoxics: guideline recommendations. [Link]
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ResearchGate. (2025). Biodegradation of Organonitriles by Adapted Activated Sludge Consortium With Acetonitrile Degrading Microorganisms. [Link]
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American Society of Health-System Pharmacists (ASHP). (n.d.). Guidelines on Handling Hazardous Drugs. [Link]
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ResearchGate. (2025). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
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PubMed. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. [Link]
-
PubChem. (n.d.). 2-chloro-7-fluoroquinoline-3-carboxylic acid. [Link]
-
RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. [Link]
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Quora. (2019). What happens when nitriles undergo acid hydrolysis?. [Link]
-
PubChem. (n.d.). 2-Chloro-5-fluoropyridine-3-carbonitrile. [Link]
-
ResearchGate. (n.d.). Reactions of 2-hydrazinyl-tetrahydroquinoline-3-carbonitrile 7 with different electrophiles. [Link]
-
Chemguide. (n.d.). the preparation of nitriles. [Link]
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Taylor & Francis Online. (2024). Acetonitrile biodegradation and total nitrogen removal in a single-stage airlift bioreactor using bacterial endophytes. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]
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Journal of the Turkish Chemical Society. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]
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- 5. nj.gov [nj.gov]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. uakron.edu [uakron.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. chemistrystudent.com [chemistrystudent.com]
- 12. quora.com [quora.com]
- 13. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 18. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling 2-Chloro-7-fluoroquinoline-3-carbonitrile
Executive Safety Analysis: The "Why" Behind the Protocol
As researchers, we often treat catalog intermediates as generic white powders. However, 2-Chloro-7-fluoroquinoline-3-carbonitrile possesses a specific Structural-Activity Relationship (SAR) that dictates a higher tier of caution than standard quinolines.
-
The Fluorine Effect (C-7 position): The introduction of fluorine significantly increases the compound's lipophilicity (LogP). This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer), making dermal absorption a primary vector of toxicity.
-
The Nitrile Moiety (C-3 position): While stable, metabolic or thermal decomposition can release cyanide ions (
). Although less acute than sodium cyanide, the "slow-release" potential requires specific waste segregation to prevent acid hydrolysis. -
The Chlorine Handle (C-2 position): This is an electrophilic site designed for nucleophilic substitution. It is chemically reactive, meaning it can covalently bind to biological nucleophiles (proteins/DNA) if exposure occurs.
Baseline Hazard Assumption: Treat as Acute Toxic (Category 3) via Oral, Dermal, and Inhalation routes.
The PPE Matrix: Beyond "Standard Precautions"
Standard laboratory PPE is insufficient for fluorinated heteroaromatics in solution. Use this matrix to select gear based on the state of matter.
| Component | Solid State (Weighing/Transfer) | Solution State (Reaction/Work-up) | Technical Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Laminated Film (e.g., Silver Shield®) or High-Grade Nitrile (>8 mil) | Standard nitrile degrades rapidly against halogenated solvents (DCM/Chloroform) often used with this substrate. The fluorine substituent accelerates permeation. |
| Respiratory | N95 / P100 (if outside hood) | Fume Hood Only (Face velocity: 100 fpm) | Dusts are highly mobile. Inhalation allows direct entry to the bloodstream, bypassing first-pass metabolism. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Safety Glasses | Goggles seal against fine dust. A face shield is mandatory during quenching/work-up due to exothermic splash risks. |
| Body | Tyvek® Lab Coat (Closed wrist) | Chemical Apron (over Tyvek) | Cotton lab coats absorb liquids, holding the toxin against the skin. Tyvek repels particulates and splashes. |
Decision Logic: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the correct PPE configuration based on the operational phase.
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note the escalation to laminate gloves when halogenated solvents are involved.
Operational Protocols: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
Static electricity can cause fluorinated powders to "jump," creating invisible contamination.
-
Engineering Control: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.
-
Containment: Perform all weighing inside a balance enclosure or a fume hood with the sash lowered.
-
Technique: Place a secondary containment tray (spill tray) under the balance. If spillage occurs, it is contained within the tray, not the hood floor.
Phase B: Reaction Setup
-
Solvent Addition: Add solvent slowly. The electron-deficient quinoline ring can undergo exothermic solvation.
-
Temperature Control: If reacting with nucleophiles (amines/thiols), cool the vessel to 0°C. The chlorine displacement at C-2 is exothermic.
-
Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not seal hermetically unless using a rated pressure vessel.
Phase C: Quenching & Cleanup[4]
-
Acid Warning: NEVER quench nitrile-containing reaction mixtures directly with strong acids (HCl/H2SO4) without prior hydrolysis checks. This can generate Hydrogen Cyanide (HCN) gas.[2]
-
Decontamination: Wipe all surfaces with a 10% Sodium Hypochlorite (Bleach) solution. This oxidizes residual cyanide traces and degrades the quinoline ring.
Waste Disposal & Segregation
Improper disposal of nitriles is a leading cause of laboratory accidents.
Figure 2: Waste Segregation Logic. The critical path prevents the mixing of nitrile waste with acidic streams to avoid HCN formation.
Disposal Rules:
-
Labeling: Clearly label waste containers as "Contains Fluorinated Nitriles" and "Toxic."
-
Segregation: Do not mix with oxidizers (peroxides, nitric acid) as this can trigger violent decomposition of the quinoline ring.
-
Aqueous Waste: Aqueous layers from work-ups must be adjusted to pH > 10 before disposal to ensure any liberated cyanide remains as the non-volatile
ion rather than volatile HCN gas.
Emergency Response
-
Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol, as it increases dermal absorption of lipophilic fluorinated compounds.
-
Cyanide Exposure Signs: While rare with this intermediate, be aware of: headache, dizziness, rapid breathing, and the smell of bitter almonds.
-
Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is accessible in the facility if working with >10g quantities or subjecting the compound to harsh hydrolysis conditions.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Quinoline-3-carbonitrile derivatives. PubChem. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Nitriles. United States Department of Labor. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
